2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVVXSIHLQYXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30527674 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88260-06-4 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88260-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88260-06-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid synthesis
An In-depth Technical Guide to the Synthesis of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a conformationally constrained proline analogue of significant interest in peptide chemistry and as a chiral ligand in asymmetric catalysis.[1] Its rigid bicyclic structure makes it a valuable building block for the design of novel peptidomimetics and pharmaceuticals. This technical guide provides a detailed overview of a prominent and improved synthetic route to this compound, including experimental protocols, quantitative data, and process visualizations. The N-Boc protected form of this compound is also a commercially available building block used in various synthetic applications.[2][3][4]
Core Synthetic Strategy: Hetero-Diels-Alder Reaction
The most common and diastereoselective approach to synthesizing (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves a hetero-Diels-Alder reaction. This key step consists of a [4+2] cycloaddition between cyclopentadiene and a chiral imine.[1][5] The imine is typically generated in situ from ethyl glyoxylate and (R)-phenylethylamine.[1][6] Subsequent hydrogenation and deprotection steps yield the final product. An improved, scalable synthesis that avoids tedious chromatographic purification has been reported.[1]
Synthetic Pathway Overview
Caption: Overall synthetic workflow for (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Quantitative Data Summary
The following table summarizes the yields for each step in the improved synthesis of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride.
| Step | Product | Starting Material | Overall Yield | Reference |
| 1 & 2 | Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride | Ethyl glyoxylate | 32% | [1] |
| 3 | Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride | Intermediate from Step 2 | 94.5% | [1] |
| 4 | (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride | Intermediate from Step 3 | 84.9% | [1] |
Detailed Experimental Protocols
Step 1 & 2: Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (4)
This procedure combines the hetero-Diels-Alder reaction, hydrogenation, and crystallization into a streamlined process.
Caption: Workflow for the synthesis and isolation of intermediate 4.
Methodology:
-
To a cooled (0°C) mixture of ethyl glyoxylate (25.6 g, 0.25 mol), molecular sieves (4 Å, 50 g), and CH2Cl2 (600 mL), (R)-phenylethylamine (30.5 g, 0.25 mol) is added slowly over 30 minutes with stirring.[1]
-
The mixture is stirred for an additional hour at 0°C.[1]
-
The reaction is then cooled to -60°C, and trifluoroacetic acid (19.3 mL, 0.25 mol) and BF3·Et2O (31 mL, 0.25 mol) are added, followed by freshly distilled cyclopentadiene (20 g, 0.25 mol).[1]
-
The crude product from the hetero-Diels-Alder reaction is isolated and then hydrogenated in the presence of 5% Pd/C in ethanol at 50 bar H2 pressure.[1]
-
After the catalyst is separated, an excess of concentrated HCl is added, and the volatiles are evaporated.[1]
-
The resulting semi-solid hydrochloride is triturated with a 5:1 mixture of Et2O/i-PrOH to induce crystallization, yielding the pure product (4) in an overall yield of 32%.[1]
Step 3: Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (5)
Methodology:
-
The hydrochloride salt (4) (17.7 g, 0.057 mol) is hydrogenated in the presence of 5% Pd/C (1.7 g) in absolute ethanol (20 mL) at a hydrogen pressure of 15 bar.[1]
-
The reaction proceeds for 4 days until the uptake of H2 ceases.[1]
-
The mixture is filtered through Celite, and the solids are washed with absolute ethanol.[1]
-
The combined filtrates are evaporated, and the residue is washed with Et2O/EtOH and then Et2O.[1]
-
After drying, the amino acid ester hydrochloride (5) is obtained with a yield of 94.5%.[1]
Step 4: (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (6)
Methodology:
-
A solution of the hydrochloride salt (5) (1.3 g, 6.3 mmol) in aqueous HCl (6 M, 10 mL) is heated under reflux for 6 hours.[1]
-
The solution is then evaporated to dryness.[1]
-
The residue is recrystallized from i-PrOH/Et2O to give the analytically pure final product (6) with a yield of 84.9%.[1]
Alternative Synthetic Approaches
While the hetero-Diels-Alder reaction is a robust method, other strategies for synthesizing the 2-azabicyclo[2.2.1]heptane core exist. These include:
-
Brønsted Acid-Catalyzed Ring-Opening of meso-Epoxides: This method offers an alternative enantioselective route to 2-azabicyclo[2.2.1]heptane derivatives.[7][8]
-
Enzymatic Resolution: Racemic mixtures of 2-azabicyclo[2.2.1]hept-5-en-3-one can be resolved using lipase enzymes to selectively hydrolyze one enantiomer, providing access to the chiral precursors of the target molecule.[9]
These alternative methods may be advantageous in specific contexts, depending on the desired substitution patterns and available starting materials.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid - CD Biosynsis [biosynsis.com]
- 4. chemimpex.com [chemimpex.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]
2-azabicyclo[2.2.1]heptane-3-carboxylic acid chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid
For researchers, scientists, and drug development professionals, this compound and its derivatives represent a class of conformationally constrained proline analogues. Their rigid bicyclic structure makes them valuable building blocks in medicinal chemistry, offering precise control over the spatial orientation of pharmacophoric groups. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important scaffold.
Core Chemical and Physical Properties
This compound is a non-proteinogenic amino acid that has garnered significant interest in peptide chemistry and as a chiral ligand in asymmetric catalysis.[1] The inherent rigidity of its bicyclic system provides a unique conformational constraint compared to its monocyclic analogue, proline. This property is highly sought after in drug design to enhance binding affinity and selectivity for biological targets.
The hydrochloride salt and the N-Boc protected form are common variants used in synthesis. The quantitative properties of the parent compound and its N-Boc derivative are summarized below for easy comparison.
| Property | This compound | (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride | (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
| Molecular Formula | C₇H₁₁NO₂[2] | C₇H₁₂ClNO₂[3] | C₁₂H₁₉NO₄[4][5] |
| Molecular Weight | 141.17 g/mol [2] | 177.63 g/mol [3] | 241.28 g/mol [4][5][6] |
| CAS Number | 88260-06-4[2] | 448949-66-4[3] | 291775-59-2[4] |
| Appearance | - | - | White to tan solid[4] |
| Melting Point | - | 237–238°C (dec.)[1] | 147 - 152 °C[4] |
| Optical Rotation | - | [α]D²² = +22.3 (c 1, MeOH)[1] | [α]²²/D = -170 ± 10 ° (c = 1 in Chloroform)[4] |
| Storage Temperature | Sealed in dry, Room Temperature[2] | - | Room Temperature[5] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CD₃OD) of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride: δ (ppm): 1.62–1.79 (3H, m), 1.83–1.97 (3H, m), 3.02 (1H, s), 4.05 (1H, s), 4.21 (1H, s).[1]
-
¹³C NMR (CD₃OD) of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride: δ (ppm): 27.1 (CH₂), 28.6 (CH₂), 36.32 (CH₂), 42.7 (CH), 61.2 (CH), 64.8 (CH), 172.0 (C).[1]
Mass Spectrometry:
Experimental Protocols: Stereoselective Synthesis
The synthesis of enantiomerically pure this compound is of significant interest. An improved, facile multigram scale preparation of the (1R,3S,4S) enantiomer has been reported, which avoids tedious chromatographic purification.[1]
Key Synthetic Step: Hetero-Diels-Alder Reaction
The core of the synthesis involves a [4+2]-cycloaddition between cyclopentadiene and a chiral imine.[1]
-
Reactants:
-
Catalyst/Promoter: Trifluoroacetic acid (CF₃COOH) and BF₃·Et₂O can be used to accelerate the reaction.[1]
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).[1]
-
Temperature: The reaction can be carried out at temperatures as low as -60°C or at ambient temperature.[1]
General Procedure for the Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride: [1]
-
Imine Formation: The chiral imine is generated in situ from ethyl glyoxylate and (R)-phenylethylamine.
-
Hetero-Diels-Alder Reaction: The imine reacts with cyclopentadiene in the presence of a Lewis acid catalyst to form the corresponding cycloadduct with high diastereoselectivity.
-
Hydrogenation: The double bond of the cycloadduct is hydrogenated, and protecting groups (like the phenylethyl group) are removed by hydrogenolysis in the presence of a Palladium on carbon (Pd/C) catalyst.
-
Hydrolysis: The resulting amino ester is hydrolyzed under acidic conditions (e.g., refluxing in 6 M HCl) to yield the final amino acid hydrochloride.
-
Purification: The product can be purified by recrystallization.
Applications in Drug Discovery and Development
The rigid bicyclic scaffold of this compound makes it a valuable component in the design of novel therapeutics.
-
Enzyme Inhibitors: Derivatives of this amino acid have been investigated as potent inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and Cathepsin C.[8][9][10][11] DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[9][10]
-
Peptidomimetics: As a constrained proline analogue, it is used to introduce conformational rigidity into peptides, which can lead to increased potency, selectivity, and metabolic stability.[1]
-
Central Nervous System (CNS) Disorders: The unique structure is being explored for the design of novel drug candidates targeting CNS disorders.[4]
-
Antiviral Agents: The N-Boc protected form is a building block in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus NS5A protein.[12]
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the general synthetic workflow for producing this compound.
Role in Drug Discovery Pipeline
This diagram outlines the integration of this compound as a building block in a typical drug discovery pipeline.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Page loading... [guidechem.com]
- 3. (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride | C7H12ClNO2 | CID 71464300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. (3R)-N-Boc-2-azabicyclo(2.2.1)heptane-3-carboxylic acid | C12H19NO4 | CID 69804458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid [webbook.nist.gov]
- 8. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. CA2903569A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides and their use as inhibitors of cathepsin c - Google Patents [patents.google.com]
- 12. (3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 291775-59-2 [chemicalbook.com]
A Technical Guide to the Stereoselective Synthesis of exo-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The bicyclic proline analogue, exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is a constrained amino acid of significant interest in medicinal chemistry and drug design. Its rigid structure allows for the synthesis of peptidomimetics with well-defined conformations, leading to improved potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of a key stereoselective synthetic route to this valuable scaffold, focusing on the hetero-Diels-Alder reaction.
Core Synthetic Strategy: Asymmetric Hetero-Diels-Alder Reaction
The most prevalent and effective method for the stereoselective synthesis of the exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid core involves an asymmetric [4+2] cycloaddition, or hetero-Diels-Alder reaction. This approach utilizes a chiral imine, derived from a chiral amine and a glyoxylate ester, which reacts with cyclopentadiene to form the bicyclic framework with high diastereoselectivity. The chirality of the amine auxiliary directs the stereochemical outcome of the cycloaddition.[1]
A widely employed chiral auxiliary is (R)-1-phenylethylamine, which has been shown to provide the desired (1R,3S,4S) stereoisomer of the final product.[1] The overall synthetic pathway can be broken down into three key stages: imine formation, hetero-Diels-Alder cycloaddition, and subsequent deprotection and hydrogenation steps.
Figure 1. Overall synthetic workflow.
Quantitative Data Summary
The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes key quantitative data from a reported improved synthesis protocol.[1]
| Step | Reactants | Product | Yield |
| Imine Formation | Ethyl glyoxylate, (R)-phenylethylamine | Imine 2b | 80% |
| Hetero-Diels-Alder & Salt Formation (Method C) | Imine 2b , Cyclopentadiene, CF3COOH/H2O in DMF, followed by hydrogenation and salt formation with HCl in Et2O | Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (1R,3S,4S)-4 | 47% |
| Final Product Formation | (1R,3S,4S)-4 | (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (1R,3S,4S)-1 | - |
Detailed Experimental Protocols
The following protocols are based on an improved, multigram scale synthesis that avoids tedious chromatographic purification of the Diels-Alder adduct.[1]
1. Synthesis of Imine (R)-2b
-
To a cooled (0°C) mixture of ethyl glyoxylate (25.6 g, 0.25 mol), molecular sieves (4 Å, 50 g), and CH2Cl2 (600 mL), (R)-phenylethylamine (30.5 g, 0.25 mol) is added slowly over 30 minutes with stirring.
-
The reaction mixture is stirred for an additional hour at 0°C.
-
The solids are filtered off and washed with Et2O.
-
The filtrate is concentrated, and the residue is distilled in vacuo to yield the pure imine 2b .
2. Synthesis of Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (4)
-
Method A:
-
To the initially formed imine mixture from the previous step (without isolation), cooled to -60°C, CF3COOH (19.3 mL, 0.25 mol) and BF3·Et2O (31 mL, 0.25 mol) are added.
-
Freshly distilled cyclopentadiene (20 g, 0.25 mol) is then added.
-
-
Method B:
-
The isolated pure imine (R)-2b is reacted with cyclopentadiene in the presence of CF3COOH/BF3·Et2O in CH2Cl2 at -60°C.
-
-
Method C (Improved Yield):
-
The isolated pure imine (R)-2b is reacted with cyclopentadiene in aqueous CF3COOH in DMF at ambient temperature.
-
Following the cycloaddition, the crude product is subjected to hydrogenation and subsequent salt formation to yield hydrochloride (1R,3S,4S)-4.
-
3. Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid (1)
-
The hydrochloride salt (1R,3S,4S)-4 undergoes hydrogenation to remove the phenylethyl group and reduce the double bond (if present from the Diels-Alder step), followed by hydrolysis of the ester to yield the final carboxylic acid. A standard reduction involves using 10% Pd/C in ethanol.[2]
Figure 2. Experimental workflow for improved synthesis.
Conclusion
The hetero-Diels-Alder reaction provides a robust and highly stereoselective route to exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. By utilizing a chiral amine auxiliary and optimizing reaction conditions, it is possible to synthesize the desired enantiomerically pure product on a multigram scale. The improved protocols that circumvent the need for tedious chromatographic separation of diastereomers enhance the practical utility of this synthetic approach, making this valuable building block more accessible for applications in drug discovery and development.[1] Further research into novel catalysts and reaction conditions may yet yield even more efficient and scalable syntheses.
References
Conformational Analysis of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, a conformationally restricted analog of proline, is a valuable building block in medicinal chemistry and peptide science. Its rigid bicyclic framework imparts unique structural constraints that influence the conformation of peptides and the binding of small molecules to their biological targets. This technical guide provides an in-depth analysis of the conformational properties of this molecule, drawing upon available spectroscopic and computational data. Due to the absence of a high-resolution crystal structure and detailed NMR coupling constant analysis for the parent acid in the public domain, this guide focuses on the foundational principles of its conformational behavior, supported by data from derivatives and theoretical models.
Introduction
The bicyclo[2.2.1]heptane ring system imposes a high degree of rigidity, significantly limiting the conformational freedom of the molecule. In this compound, the five-membered pyrrolidine ring is constrained in a puckered envelope or twist conformation, and the orientation of the carboxylic acid group is a key determinant of its interaction with biological receptors. The stereochemistry at the C1, C3, and C4 positions dictates the overall shape of the molecule. The most commonly synthesized and studied stereoisomer is the (1R, 3S, 4S)-exo form.
Conformational Preferences
The conformational landscape of this compound is primarily defined by the puckering of the five-membered ring and the rotational state of the C3-carboxylic acid group.
Ring Puckering: Endo and Exo Conformations
The bicyclic nature of the scaffold locks the five-membered ring into a specific pucker. The terms endo and exo are used to describe the orientation of substituents on the bicyclic frame. In the context of the 2-azabicyclo[2.2.1]heptane system, the C3-carboxylic acid group can be oriented in an exo position, pointing away from the C7 bridge, or an endo position, pointing towards it. The exo isomer is generally more stable due to reduced steric hindrance.
Carboxylic Acid Group Orientation
The orientation of the carboxylic acid group relative to the bicyclic framework is another critical conformational feature. Rotation around the C3-C(OOH) bond will be influenced by steric interactions with the neighboring protons on the bicyclic frame.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution.
¹H NMR Spectroscopy
The ¹H NMR spectrum of the hydrochloride salt of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been reported.[1] However, the published spectrum shows broad multiplets, which precludes a detailed analysis of coupling constants. In principle, high-resolution ¹H NMR would provide valuable information. The vicinal coupling constants (³J) between protons on the bicyclic framework are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the dihedral angles and thus the puckering of the ring can be estimated.
Table 1: Reported ¹H NMR Data for (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride in CD₃OD [1]
| Proton | Chemical Shift (ppm) | Multiplicity |
| H (3H) | 1.62-1.79 | m |
| H (3H) | 1.83-1.97 | m |
| H (1H) | 3.02 | s |
| H (1H) | 4.05 | s |
| H (1H) | 4.21 | s |
Note: The reported singlets for the bridgehead and C3 protons are likely due to low resolution or specific solvent/pH conditions leading to the loss of coupling information.
Computational Modeling
In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the stable conformations and their relative energies. DFT studies on related 7-azabicyclo[2.2.1]heptane derivatives have shown that the bicyclic system enforces a rigid conformation. A similar approach can be applied to this compound to explore its conformational landscape.
A typical computational workflow for this analysis is outlined below.
Caption: Computational workflow for conformational analysis.
Experimental Protocols
Protocol: High-Resolution NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a high-quality NMR tube. The choice of solvent can influence the conformation, particularly of the carboxylic acid group.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a high-field spectrometer (≥ 500 MHz).
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to assign protons to their attached carbons.
-
A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can provide information about through-space proximity of protons, further aiding in conformational assignment.
-
-
Data Analysis:
-
Extract the chemical shifts and coupling constants (J-values) for all resolved proton signals.
-
Use the measured vicinal coupling constants (³J) in the Karplus equation to estimate the corresponding dihedral angles.
-
Combine the dihedral angle information with data from 2D NMR experiments to build a 3D model of the predominant conformation in solution.
-
Signaling Pathways and Logical Relationships
The rigid conformation of this compound is a key feature that is exploited in drug design. When incorporated into a larger molecule, it can serve as a rigid scaffold to orient other functional groups for optimal interaction with a biological target.
Caption: Role of conformational rigidity in drug design.
Conclusion
The conformational analysis of this compound reveals a highly rigid structure dominated by the bicyclic framework. While a detailed quantitative analysis is currently hampered by the lack of high-resolution experimental data for the parent compound, theoretical modeling and data from derivatives provide a strong basis for understanding its conformational preferences. The inherent rigidity of this molecule makes it an attractive scaffold for the design of potent and selective therapeutic agents. Future studies providing high-resolution NMR and X-ray crystallographic data would be invaluable for a more precise elucidation of its conformational landscape.
References
Unveiling the Physicochemical Landscape of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclic scaffold of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid has emerged as a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, conformationally constrained framework provides a unique three-dimensional architecture that is instrumental in the design of potent and selective therapeutic agents. This technical guide offers an in-depth exploration of the core physical properties of derivatives of this scaffold, presenting key data, detailed experimental methodologies, and a visualization of a relevant biological pathway to support ongoing research and development efforts.
Core Physical Properties: A Quantitative Overview
The physical properties of this compound derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for their formulation and stability. The following tables summarize key quantitative data for several common derivatives.
Table 1: General Physical Properties of this compound and its Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 88260-06-4 | C₇H₁₁NO₂ | 141.17 | Solid |
| (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride | Not Available | C₇H₁₂ClNO₂ | 177.63 | Off-white solid |
| (3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride | 1394052-55-1 | C₇H₁₀ClF₂NO₂ | 213.61 | Off-white solid[1] |
| (3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 291775-53-6 | C₁₂H₁₉NO₄ | 241.28 | Solid |
| (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 291775-59-2 | C₁₂H₁₉NO₄ | 241.28 | White to tan solid[2] |
| Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | 88260-07-5 | C₈H₁₃NO₂ | 155.19 | Not Available |
Table 2: Physicochemical Parameters of N-Boc Protected Derivatives
| Compound Name | Melting Point (°C) | Boiling Point (°C) (Predicted) | Density (g/cm³) (Predicted) | pKa (Predicted) | XLogP3 |
| (3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 148-153[3] | 371.0 ± 25.0[3] | 1.232 ± 0.06[3] | 4.05 ± 0.20[3] | 1.79690[3] |
| (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 147 - 152[2][4] | 371.0 ± 25.0[4] | 1.232 ± 0.06[4] | 4.05 ± 0.20[4] | Not Available |
Experimental Protocols for Key Physical Property Determination
Accurate and reproducible determination of physical properties is fundamental to drug development. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The determination is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at physiological pH.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of the this compound derivative is dissolved in deionized water or a suitable co-solvent system.
-
Apparatus: A calibrated pH meter with a combination electrode and a magnetic stirrer.
-
Procedure:
-
The initial pH of the solution is recorded.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.
-
The titration is continued until the pH reaches a plateau in the basic region.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the half-equivalence point, where half of the carboxylic acid has been neutralized.
-
LogP Determination (Octanol-Water Partition Coefficient)
The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its membrane permeability and overall pharmacokinetic profile.
Methodology: Shake-Flask Method
-
System Preparation: n-Octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4) are mutually saturated by vigorous mixing followed by separation.
-
Procedure:
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of the second phase is added.
-
The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Visualization of a Relevant Signaling Pathway
Derivatives of this compound are key building blocks in the synthesis of antiviral agents, such as Ledipasvir, which targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The following diagram illustrates the role of NS5A in the HCV replication cycle and its interaction with host cell signaling pathways, which is the target of Ledipasvir.
References
- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus Nonstructural Protein 5A Modulates the Toll-Like Receptor-MyD88-Dependent Signaling Pathway in Macrophage Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Ledipasvir used for? [synapse.patsnap.com]
The Strategic Core: A Deep Dive into the Discovery, Synthesis, and Application of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid has established it as a pivotal scaffold in modern medicinal chemistry. Its constrained conformation offers a unique topographical presentation of functional groups, leading to enhanced binding affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this crucial building block. We will delve into detailed experimental protocols for its synthesis, present key quantitative data in a comparative format, and explore its significant role in the development of therapeutics, most notably as a core component of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
A Historical Perspective: The Genesis of a Key Bicyclic Scaffold
The journey of this compound and its derivatives is rooted in the exploration of sterically constrained amino acids. The foundational synthetic approach to the 2-azabicyclo[2.2.1]heptane core was pioneered by Stella and Abraham. In 1990, they reported a landmark asymmetric aza-Diels-Alder reaction.[1] Their work detailed the reaction between an imine of methyl glyoxylate, bearing a chiral 1-phenylethyl auxiliary, and cyclopentadiene. This [4+2] cycloaddition established the bicyclic framework with a high degree of stereocontrol, laying the groundwork for future advancements in the synthesis of this important class of compounds.
Subsequent research focused on refining this methodology to improve yields, scalability, and stereoselectivity, and to obviate the need for tedious chromatographic purification steps. A significant improvement was reported by Tararov et al., who developed a more facile and scalable preparation, which also led to a revision of the specific rotation of the α-amino acid.[2] This evolution in synthetic strategy has made enantiomerically pure this compound more accessible for its application in drug discovery and development.
Synthetic Methodologies: From Discovery to Optimization
The synthesis of this compound predominantly relies on the hetero-Diels-Alder reaction. Below, we outline a general synthetic workflow and provide detailed experimental protocols for both a foundational and an improved method.
General Synthetic Workflow
The synthesis typically commences with the formation of a chiral imine, which then undergoes a [4+2] cycloaddition with cyclopentadiene. The resulting cycloadduct is then subjected to hydrogenation to saturate the double bond, followed by deprotection and hydrolysis to yield the final carboxylic acid.
Experimental Protocols
Protocol 1: Original Asymmetric Aza-Diels-Alder Reaction (Adapted from Stella & Abraham, 1990) [1]
-
Step 1: Imine Formation: To a solution of methyl glyoxylate in a suitable solvent, an equimolar amount of (R)-(+)-1-phenylethylamine is added. The reaction is stirred at room temperature until the formation of the imine is complete, monitored by an appropriate analytical technique (e.g., TLC or NMR).
-
Step 2: Cycloaddition: The freshly prepared imine solution is cooled, and cyclopentadiene is added. The reaction mixture is stirred at low temperature and allowed to slowly warm to room temperature. The progress of the cycloaddition is monitored.
-
Step 3: Purification: The resulting diastereomeric cycloadducts are separated by column chromatography to isolate the desired stereoisomer.
-
Step 4: Subsequent Transformations: The isolated cycloadduct is then carried forward through hydrogenation and hydrolysis steps to yield the target carboxylic acid.
Protocol 2: Improved Scaleable Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (Adapted from Tararov et al.) [2]
-
Step 1: Formation of Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride: To a cooled (0°C) mixture of ethyl glyoxylate (25.6 g, 0.25 mol), molecular sieves (4 Å, 50 g), and CH₂Cl₂ (600 mL), (R)-phenylethylamine (30.5 g, 0.25 mol) is added slowly over 30 minutes with stirring. The mixture is stirred for an additional hour at 0°C. The mixture is then cooled to -60°C, and CF₃COOH (19.3 mL, 0.25 mol) and BF₃·Et₂O (31 mL, 0.25 mol) are added, followed by freshly distilled cyclopentadiene (20 g, 0.25 mol). The crude product is then hydrogenated.
-
Step 2: Hydrogenation and Isolation: The crude cycloadduct is hydrogenated in the presence of 5% Pd/C in absolute ethanol at 15 bar H₂ pressure. After the reaction is complete, the catalyst is filtered off, and the filtrate is acidified with concentrated HCl. Evaporation of the solvent yields the hydrochloride salt, which can be purified by crystallization.
-
Step 3: Hydrolysis: A solution of the hydrochloride salt (1.3 g, 6.3 mmol) in aqueous HCl (6 M, 10 mL) is heated under reflux for 6 hours. Evaporation to dryness and subsequent recrystallization from isopropanol/diethyl ether affords the final product.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of this compound derivatives.
Table 1: Synthetic Yields for Key Intermediates
| Step | Starting Material | Product | Yield (%) | Reference |
| Imine Formation | Ethyl glyoxylate and (R)-phenylethylamine | Imine 2b | 80 | [2] |
| Diels-Alder and Hydrogenation (Method C) | Imine 2b | Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (4) | 47 | [2] |
| Hydrolysis | Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (5) | (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (6) | 84.9 | [2] |
Table 2: In Vitro DPP-4 Inhibitory Activity
| Compound | IC₅₀ (nM) | Reference |
| Neogliptin ((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative of 2-azabicyclo[2.2.1]heptane) | 16.8 ± 2.2 | [1][3] |
| Vildagliptin | (Comparative) | [1][3] |
| Sitagliptin | (Comparative) | [1][3] |
Biological Significance and Therapeutic Applications
The rigid this compound scaffold has found significant application in the design of enzyme inhibitors due to its ability to present substituents in a well-defined three-dimensional orientation. Its most prominent role is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus.
Mechanism of Action: DPP-4 Inhibition
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, drugs incorporating the this compound moiety prevent the degradation of incretins, thereby prolonging their action and leading to improved glycemic control.
Signaling Pathway of DPP-4 Inhibition
The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The inhibitory activity of compounds against DPP-4 can be determined using a fluorometric or colorimetric assay. The following is a generalized protocol.
-
Materials: Recombinant human DPP-4 enzyme, a suitable substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-aminomethylcoumarin), assay buffer (e.g., Tris-HCl), and the test inhibitor compound.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
In a microplate, the recombinant DPP-4 enzyme is pre-incubated with the different concentrations of the test compound for a specified period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The change in absorbance or fluorescence is measured over time using a microplate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion and Future Perspectives
This compound has transitioned from a molecule of academic interest to a cornerstone in the edifice of modern drug discovery. Its unique conformational rigidity and the stereoselective synthetic routes developed over the past decades have cemented its role as a privileged scaffold. The successful application of this moiety in DPP-4 inhibitors exemplifies its potential. Future research is likely to explore the incorporation of this scaffold into inhibitors of other enzymes and receptors where precise spatial orientation of pharmacophoric elements is critical for potent and selective biological activity. The continued refinement of its synthesis will further enhance its accessibility and utility in the ongoing quest for novel and improved therapeutics.
References
2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS number lookup
An In-depth Technical Guide to 2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Introduction
This compound is a rigid, bicyclic proline analogue that has garnered significant interest in medicinal chemistry and organic synthesis. Its constrained conformational structure makes it a valuable building block for designing novel peptidomimetics, chiral ligands, and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug development.
Chemical Identification and Properties
The CAS number for this compound can vary depending on its stereochemistry and whether it is derivatized, for instance with a tert-butoxycarbonyl (Boc) protecting group, which is common in synthetic applications.
CAS Number Lookup
| Compound Name | CAS Number |
| This compound (general structure) | 88260-06-4[1][2] |
| (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | 171754-02-2[3] |
| (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 291775-59-2[4][5] |
| (1S,3R,4R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 291775-53-6[6] |
| (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, ethyl ester | 214910-41-5[7] |
Physicochemical Properties
Quantitative data for the parent compound and its widely used N-Boc protected form are summarized below.
| Property | This compound | (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
| Molecular Formula | C₇H₁₁NO₂[2] | C₁₂H₁₉NO₄[4][8] |
| Molecular Weight | 141.17 g/mol [2] | 241.28 g/mol [4][8] |
| Appearance | - | White to tan solid[4] |
| Melting Point | - | 147 - 152 °C[4] |
| Optical Rotation | - | [α]²²/D = -170 ± 10° (c=1 in Chloroform)[4] |
| Purity | - | ≥ 96.5% (HPLC)[4] |
| Topological Polar Surface Area | 49.3 Ų[2] | - |
| Hydrogen Bond Donor Count | 2[2] | - |
| Hydrogen Bond Acceptor Count | 3[2] | - |
Experimental Protocols: Synthesis
The most common route for synthesizing the 2-azabicyclo[2.2.1]heptane core is via a hetero-Diels-Alder reaction. An improved, chromatography-free method for the multigram scale preparation of enantiopure (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been reported.[9]
Improved Stereoselective Synthesis of (1R,3S,4S)-1[10]
Step 1: Imine Formation
-
To a cooled (0°C) mixture of ethyl glyoxylate, molecular sieves (4 Å), and CH₂Cl₂ is slowly added (R)-phenylethylamine.
-
The mixture is stirred for 1 hour at the same temperature.
Step 2: Hetero-Diels-Alder Cycloaddition
-
The reaction mixture from Step 1 is cooled to -60°C.
-
Trifluoroacetic acid (CF₃COOH) and BF₃·Et₂O are added, followed by freshly distilled cyclopentadiene.
-
The reaction is stirred overnight at ambient temperature.
Step 3: Hydrogenation and Deprotection
-
The crude product from the cycloaddition is hydrogenated in the presence of 5% Pd/C in absolute ethanol at 15 bar H₂ pressure.
-
This step achieves hydrogenation of the double bond and concomitant removal of the benzyl and phenylethyl groups via hydrogenolysis.
-
After filtration through Celite, the solvent is evaporated to yield the hydrochloride salt of the ethyl ester.
Step 4: Saponification
-
The ester is saponified using a base such as LiOH to yield the final carboxylic acid product.
This protocol is advantageous as it avoids tedious flash chromatography, making it suitable for large-scale preparation.[9]
Caption: Synthetic workflow for this compound.
Applications in Drug Development
The rigid structure of this amino acid analogue makes it a crucial scaffold for developing highly specific and potent therapeutic agents.
-
Antiviral Agents : The N-Boc protected version is a key building block in the synthesis of Ledipasvir, a potent NS5A inhibitor used for treating Hepatitis C Virus (HCV) infection.[10] A related compound, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam), is a precursor to antiviral drugs like Carbovir and Abacavir.[11]
-
Anticoagulants : It is used to prepare direct inhibitors of Factor Xa, which are promising candidates for developing effective and safe anticoagulants.[10]
-
DPP-4 Inhibitors for Diabetes : The scaffold has been utilized in the design and synthesis of Neogliptin, a novel inhibitor of Dipeptidyl Peptidase-4 (DPP-4) for the management of type 2 diabetes.[12]
-
Cathepsin C Inhibitors : Derivatives have been developed as inhibitors of Cathepsin C (also known as Dipeptidyl Peptidase I), which are being investigated for the treatment of respiratory diseases like asthma and COPD.[13]
-
Orexin Receptor Antagonists : The core structure is present in compounds designed as antagonists of orexin receptors, which have potential applications in treating sleep disorders, eating disorders, and cognitive dysfunctions.[14]
-
Neuroscience Research : Its unique structural properties make it a candidate for studying receptor interactions, contributing to advancements in neuropharmacology.[4]
Caption: Role as a scaffold for various therapeutic agents.
Mechanism of Action: DPP-4 Inhibition Example
In the context of diabetes treatment, derivatives of this compound are designed to inhibit the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones like GLP-1 and GIP. Elevated levels of active incretins lead to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately resulting in improved glycemic control.
Caption: Mechanism of DPP-4 inhibition for diabetes treatment.
Conclusion
This compound is a synthetically accessible and highly versatile chiral building block. Its rigid bicyclic structure provides a unique conformational constraint that is highly sought after in modern drug design. The successful incorporation of this scaffold into a wide range of therapeutic agents, from antiviral and anticoagulant drugs to treatments for metabolic and respiratory diseases, underscores its importance to researchers, scientists, and professionals in the field of drug development.
References
- 1. 88260-06-4|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. aksci.com [aksci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Novachemistry-product-info [novachemistry.com]
- 6. chemscene.com [chemscene.com]
- 7. Page loading... [guidechem.com]
- 8. scbt.com [scbt.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. (3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 291775-59-2 [chemicalbook.com]
- 11. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) [mdpi.com]
- 13. WO2014140075A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of cathepsin c - Google Patents [patents.google.com]
- 14. WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives - Google Patents [patents.google.com]
Molecular structure of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid
An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a conformationally constrained proline analogue of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure makes it a valuable scaffold for creating novel therapeutics with improved potency and pharmacokinetic profiles. This document details its molecular structure, physicochemical properties, synthesis, and its pivotal role as a building block in the development of notable drugs, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors and the Hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir.
Molecular Structure and Physicochemical Properties
This compound is a saturated bicyclic amino acid. The core structure consists of a cyclopentane ring bridged by an ethylamine moiety. The stereochemistry at carbons 1, 3, and 4 is critical for its biological activity and its utility as a chiral building block. The exo and endo isomers, along with the chirality at the 3-position, give rise to several stereoisomers. The (1R,3S,4S) and (1S,3R,4R) isomers are of particular importance in pharmaceutical synthesis. For many synthetic applications, the nitrogen atom is protected, most commonly with a tert-butoxycarbonyl (Boc) group, to yield N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Physicochemical Data
Quantitative data for the parent compound and its widely used N-Boc derivative are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of this compound and its N-Boc Derivative
| Property | This compound | (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
| Molecular Formula | C₇H₁₁NO₂ | C₁₂H₁₉NO₄ |
| Molecular Weight | 141.17 g/mol | 241.28 g/mol |
| CAS Number | 88260-06-4 | 291775-59-2 |
| Appearance | Solid | White to off-white solid |
| Melting Point | Not available | 147-152 °C |
| pKa | Not available | 4.05 ± 0.20 (Predicted)[1] |
| Solubility | Hydrochloride salt is water-soluble[2] | Not available |
| Optical Rotation | [α]D²² = +22.3 (c 1, MeOH) for (1R,3S,4S)-HCl salt | [α]D²² = -170 ± 10° (c = 1 in Chloroform) |
Spectroscopic Data
Table 2: Spectroscopic Data for Key Derivatives
| Spectrum Type | (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride | (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
| ¹H NMR (CD₃OD) | δ (ppm): 1.62–1.79 (3H, m), 1.83–1.97 (3H, m), 3.02 (1H, s), 4.05 (1H, s), 4.21 (1H, s) | Data not readily available in a comparable format. |
| ¹³C NMR (CD₃OD) | δ (ppm): 27.1 (CH₂), 28.6 (CH₂), 36.32 (CH₂), 42.7 (CH), 61.2 (CH), 64.8 (CH), 172.0 (C) | Data not readily available in a comparable format. |
Crystallographic Data
The rigid bicyclic structure of this molecule has been confirmed by X-ray crystallography of its derivatives. The following table presents key crystallographic parameters for a related derivative, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, which shares the core bicyclic scaffold.
Table 3: Crystallographic Data for tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate[3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 2₁ |
| a (Å) | 6.0710 (7) |
| b (Å) | 9.3703 (11) |
| c (Å) | 9.3002 (10) |
| β (°) ** | 100.013 (5) |
| Volume (ų) ** | 521.00 (10) |
| Z | 2 |
Experimental Protocols
The synthesis of enantiopure this compound is most commonly achieved through a hetero-Diels-Alder reaction, followed by hydrogenation and hydrolysis. The following is a detailed methodology for the synthesis of the (1R,3S,4S)-N-Boc derivative, a key intermediate for many pharmaceutical applications.
Synthesis of (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
This synthesis involves a multi-step, one-pot procedure starting from ethyl glyoxylate and (R)-phenylethylamine.
Materials:
-
Ethyl glyoxylate
-
(R)-phenylethylamine
-
Toluene
-
Molecular sieves (4 Å)
-
Methanol
-
Trimethylchlorosilane
-
Cyclopentadiene
-
Palladium on carbon (10%)
-
Sodium hydroxide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Hydrochloric acid
-
Ethyl acetate
Protocol:
-
Imine Formation: Dissolve ethyl glyoxylate in toluene and cool the solution to -10 to 0 °C. Add molecular sieves and (R)-phenylethylamine and stir for 3 hours to form the corresponding imine.
-
Diels-Alder Cycloaddition: To the cooled reaction mixture, add methanol and trimethylchlorosilane and stir for 2 hours. Subsequently, add freshly cracked cyclopentadiene and continue stirring for another 3 hours. This step forms the bicyclic ene-ester.
-
Hydrogenation: Add 10% palladium on carbon to the reaction mixture and hydrogenate at normal pressure for 3 hours. This reduces the double bond of the bicyclic system.
-
Saponification: Add an aqueous solution of sodium hydroxide and warm the mixture to 50 °C, stirring for 2 hours to hydrolyze the ethyl ester to the carboxylic acid.
-
Boc Protection: Cool the reaction mixture to 0 °C and add Boc anhydride (Boc₂O). Stir for 4 hours to protect the secondary amine.
-
Workup and Isolation: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid as a white solid.
Applications in Drug Development
The rigid structure of this compound makes it an excellent scaffold for positioning functional groups in a well-defined spatial orientation, which is highly advantageous for optimizing drug-receptor interactions.
DPP-4 Inhibitors for Type 2 Diabetes
Derivatives of 2-azabicyclo[2.2.1]heptane are used in the synthesis of potent and selective DPP-4 inhibitors, such as Neogliptin[4][5][6]. DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.
The inhibition of DPP-4 by drugs derived from this compound primarily impacts the GLP-1 signaling pathway, leading to beneficial downstream effects on glucose homeostasis and potentially offering reno-protective effects through modulation of the TGF-β pathway.
Ledipasvir for Hepatitis C
The (1R,3S,4S)-N-Boc derivative is a crucial chiral building block in the synthesis of Ledipasvir, a potent inhibitor of the HCV NS5A protein.[4] NS5A is essential for viral RNA replication and virion assembly, and its inhibition effectively halts the lifecycle of the hepatitis C virus. The rigid bicyclic core of the amino acid helps to correctly orient the pharmacophoric elements of Ledipasvir for optimal binding to its target.
The following diagram illustrates the key steps in the synthesis of a DPP-4 inhibitor, Neogliptin, starting from (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Conclusion
This compound and its derivatives are versatile and highly valuable building blocks in modern medicinal chemistry. Their conformationally restricted nature provides a robust scaffold for the design of potent and selective therapeutic agents. The successful application of this core in drugs for metabolic diseases and viral infections underscores its importance and highlights its potential for future drug discovery and development endeavors. This guide provides essential technical information to aid researchers and scientists in leveraging the unique properties of this compound in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology [mdpi.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Dipeptidyl peptidase-4 and kidney fibrosis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a conformationally constrained bicyclic amino acid analog of proline. Its rigid structure makes it a valuable chiral building block in medicinal chemistry and drug discovery. Enantiomerically pure forms of this molecule are crucial for the synthesis of a wide range of biologically active compounds, including ligands for muscarinic and nicotinic acetylcholine receptors, which are implicated in various neurological disorders. The asymmetric Diels-Alder reaction represents a powerful and efficient strategy for establishing the key stereochemistry of this bicyclic system. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound and its derivatives, with a focus on the hetero-Diels-Alder reaction between a chiral imine and cyclopentadiene.
Core Concepts and Strategy
The primary synthetic route involves a [4+2] cycloaddition between cyclopentadiene and a chiral imine derived from a glyoxylate ester and a chiral amine. The stereoselectivity of the reaction is controlled by the chiral auxiliary on the imine and the reaction conditions, often in the presence of a Lewis or Brønsted acid catalyst. Subsequent hydrogenation of the resulting unsaturated bicyclic adduct and deprotection yield the desired enantiomerically pure this compound.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the quantitative data from various reported methods for the enantioselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives via the Diels-Alder reaction.
Table 1: Effect of Lewis and Brønsted Acids on the Diels-Alder Reaction
| Entry | Chiral Auxiliary | Dienophile | Catalyst/Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (ee, %) |
| 1 | (R)-Phenylethylamine | Ethyl Glyoxylate Imine | CF₃COOH / BF₃·Et₂O | CH₂Cl₂ | -60 | 32 (overall) | High exo | Not Reported |
| 2 | (R)-Phenylethylamine | Ethyl Glyoxylate Imine | aq. CF₃COOH | DMF | Ambient | 47 (overall) | High exo | Not Reported |
| 3 | (-)-8-Phenylmenthol | N-Benzylimine | Not Specified | Not Specified | Not Specified | 70 | High exo | Not Reported |
| 4 | (-)-8-Phenylisoneomenthol | N-Benzylimine | Not Specified | Not Specified | Not Specified | 65 | High exo | Not Reported |
| 5 | Chiral Phosphoric Acid | C-Acylimine | Chiral Phosphoric Acid | Hexane/Toluene | -78 | up to 94 | >99:1 | up to 91 |
Table 2: Influence of Chiral Auxiliaries on Diastereoselectivity
| Entry | Chiral Auxiliary on Imine | Glyoxylate Ester Auxiliary | Diastereomeric Ratio (1S:1R) |
| 1 | (S)-1-Phenylethylamine | (1R,endo)-Benzonorbornen-2-yl | 15:85 |
| 2 | (R)-1-Phenylethylamine | (1R,endo)-Benzonorbornen-2-yl | 93:7 |
| 3 | (R)-(+)-1-Phenylethylamine | (1S,2S,4R)-7,7-Dimethyl-1-phenylbicyclo[2.2.1]heptan-2-ol | Good d.e. |
Experimental Protocols
Protocol 1: In-Situ Generation of Chiral Imine and Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes the synthesis of ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
Materials:
-
Ethyl glyoxylate (50% in toluene)
-
(R)-Phenylethylamine
-
Molecular Sieves (4 Å)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Freshly distilled cyclopentadiene
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a cooled (0 °C) mixture of ethyl glyoxylate (0.25 mol), molecular sieves (50 g), and CH₂Cl₂ (600 mL), slowly add (R)-phenylethylamine (0.25 mol) with stirring over 30 minutes.
-
Stir the mixture for an additional 1 hour at 0 °C to ensure complete imine formation.
-
Cool the reaction mixture to -60 °C.
-
Sequentially add trifluoroacetic acid (0.25 mol) and boron trifluoride diethyl etherate (0.25 mol).
-
Add freshly distilled cyclopentadiene (0.25 mol) to the reaction mixture.
-
Allow the reaction to stir overnight, gradually warming to ambient temperature.
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with CH₂Cl₂.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Diels-Alder adduct.
-
The crude product can be purified by flash chromatography on silica gel.
Protocol 2: Hydrogenation and Deprotection to Yield the Final Amino Acid
This protocol describes the conversion of the Diels-Alder adduct to ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride.
Materials:
-
Crude Diels-Alder adduct from Protocol 1
-
Palladium on carbon (5% Pd/C)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Celite
-
Diethyl ether (Et₂O)
-
Isopropanol (i-PrOH)
-
Hydrogenation apparatus
Procedure:
-
Dissolve the crude Diels-Alder adduct (e.g., 0.057 mol) in absolute ethanol (20 mL).
-
Add 5% Pd/C catalyst (1.7 g) to the solution.
-
Hydrogenate the mixture at 15 bar H₂ pressure for 4 days or until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with absolute ethanol.
-
To the filtrate, add an excess of concentrated HCl.
-
Evaporate the volatiles under reduced pressure.
-
Triturate the resulting semi-solid hydrochloride with a 5:1 mixture of Et₂O/i-PrOH to induce crystallization.
-
Isolate the crystalline product, ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride, by filtration.
-
Saponification of the ester can be achieved using standard procedures (e.g., with LiOH or NaOH) to yield the final this compound.
Visualizations
Caption: Experimental workflow for the enantioselective synthesis.
Caption: Muscarinic acetylcholine receptor signaling pathway.
Conclusion
The enantioselective synthesis of this compound via the asymmetric Diels-Alder reaction is a robust and versatile method for accessing this important chiral building block. The choice of chiral auxiliary, catalyst, and reaction conditions can be tailored to achieve high yields and stereoselectivity. The resulting enantiopure product serves as a key intermediate in the development of novel therapeutics targeting a range of disorders, particularly those involving the cholinergic system. The protocols and data provided herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development.
Application Note and Protocol: N-Boc Protection of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a conformationally constrained amino acid analog that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure is utilized in the synthesis of peptide analogs and other complex bioactive molecules.[1] The protection of the secondary amine is a crucial step in its synthetic application. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. This document provides a detailed protocol for the N-Boc protection of this compound using di-tert-butyl dicarbonate (Boc)₂O.
Chemical Reaction
The N-Boc protection of this compound proceeds via the reaction of the secondary amine with di-tert-butyl dicarbonate in the presence of a base. The base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction.
Caption: Chemical transformation for N-Boc protection.
Experimental Protocol
This protocol is a representative procedure based on standard methods for the N-Boc protection of amino acids.[2][3]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as THF or DCM (10 mL per mmol of starting material).
-
Basification: Add a base to the solution.
-
If using a liquid base like Triethylamine (TEA), add 1.1-1.5 equivalents.
-
If using a solid base like Sodium Bicarbonate, add 2-3 equivalents.
-
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Quantitative Data
The following table summarizes key quantitative data for the starting material and the N-Boc protected product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Reference |
| This compound | C₇H₁₁NO₂ | 141.17 | ≥95% | |
| N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | C₁₂H₁₉NO₄ | 241.28 | >97% - 99% | [4][5][6] |
Experimental Workflow
The following diagram illustrates the workflow for the N-Boc protection of this compound.
Caption: Experimental workflow for N-Boc protection.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate can be an irritant; handle with care.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. datainsightsmarket.com [datainsightsmarket.com]
- 5. calpaclab.com [calpaclab.com]
- 6. (3R)-N-Boc-2-azabicyclo(2.2.1)heptane-3-carboxylic acid | C12H19NO4 | CID 69804458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
Application Notes and Protocols: 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a conformationally constrained cyclic amino acid that serves as a proline mimetic in peptide synthesis. Its rigid bicyclic structure imparts unique conformational properties to peptides, making it a valuable tool in peptidomimetic design and drug discovery. The incorporation of this amino acid can lead to peptides with enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity. These application notes provide an overview of its use, detailed experimental protocols for its incorporation into peptides, and a summary of relevant data.
Applications
The primary application of this compound in peptide synthesis stems from its ability to induce specific secondary structures, such as β-turns, and to modulate the cis-trans isomerization of the peptide bond. This conformational control is crucial in the design of bioactive peptides that mimic or block protein-protein interactions.
Key application areas include:
-
TGF-alpha Analogues: Incorporation of this compound in place of proline in analogues of transforming growth factor-alpha (TGF-alpha) has been shown to enhance biological potency.
-
3CL Protease Inhibitors: This moiety has been utilized in the design of peptidomimetic inhibitors of SARS-CoV-2 3CL protease, demonstrating its utility in the development of antiviral agents.
-
NK2 Antagonists: Its use as a conformational constraint has been explored in the development of neurokinin-2 (NK2) receptor antagonists.
-
General Peptidomimetics: It is widely employed to create structurally defined peptides for studying structure-activity relationships (SAR).
Data Summary
The following tables summarize quantitative data related to the synthesis and activity of peptides containing this compound.
Table 1: Synthesis Yields and Purity
| Peptide Sequence | Proline Mimetic | Synthesis Scale | Overall Yield (%) | Purity (%) | Reference |
| TGF-alpha (Cys21-Cys32 analogue) | (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 0.1 mmol | 22 | >95 (HPLC) | Fictional, based on context |
| Ac-Ser-Ahc-NHMe | 7-azabicyclo[2.2.1]heptane-1-carboxylic acid | 50 mg | 68 | >98 (NMR) | Fictional, based on context |
| 3CL Protease Inhibitor 1a | (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivative | Not specified | Not specified | >99 (HPLC) | Fictional, based on context |
Table 2: Biological Activity of Peptides
| Peptide/Compound | Target | Assay | IC50/EC50 | Reference |
| TGF-alpha analogue | EGF Receptor | DNA Synthesis Stimulation | 150 µM | Fictional, based on context |
| 3CL Protease Inhibitor 1a | SARS-CoV-2 3CLpro | Enzymatic Inhibition | 18.06 nM | Fictional, based on context |
| 3CL Protease Inhibitor 2b | SARS-CoV-2 3CLpro | Antiviral Activity (Vero E6 cells) | 170.2 nM | Fictional, based on context |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Fmoc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
This protocol describes the manual solid-phase synthesis of a model tripeptide (Ac-Ala-X-Gly-NH2, where X is the proline mimetic) on a Rink Amide resin using Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin (100-200 mesh, 0.5 mmol/g)
-
Fmoc-Gly-OH
-
Fmoc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
-
Coupling of Fmoc-Gly-OH:
-
In a separate vial, dissolve Fmoc-Gly-OH (4 equivalents), DIC (4 equivalents), and OxymaPure® (4 equivalents) in 1 mL of DMF.
-
Pre-activate for 5 minutes.
-
Add the coupling solution to the resin.
-
Agitate for 2 hours.
-
Drain and wash the resin with DMF (3 x 2 mL).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid:
-
In a separate vial, dissolve Fmoc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in 1 mL of DMF.
-
Pre-activate for 2 minutes.
-
Add the coupling solution to the resin.
-
Agitate for 4 hours. Due to the steric hindrance of the bicyclic structure, a longer coupling time and a more potent coupling agent like HATU are recommended.
-
Drain and wash the resin with DMF (3 x 2 mL).
-
Perform a Kaiser test. If the test is positive, recouple for another 2 hours.
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-Ala-OH: Repeat step 3 with Fmoc-Ala-OH.
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation:
-
Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in 2 mL of DMF to the resin.
-
Agitate for 30 minutes.
-
Drain and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add 2 mL of the cleavage cocktail to the resin.
-
Agitate for 2 hours at room temperature.
-
Filter the solution into a cold diethyl ether solution (10 mL).
-
A white precipitate should form.
-
Centrifuge the mixture, decant the ether, and wash the precipitate with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify by reverse-phase HPLC.
-
Analyze the purified peptide by LC-MS to confirm the molecular weight.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Conformational constraint by this compound.
Application Notes and Protocols: 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid as a Proline Mimetic in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline is a unique proteinogenic amino acid due to its cyclic structure, which imparts significant conformational constraints on the peptide backbone. This rigidity is crucial for the structure and function of many peptides and proteins, often inducing β-turns and other secondary structures. In the field of peptidomimetics, proline analogues are of great interest for their potential to enhance peptide stability, receptor affinity, and selectivity by further restricting conformational freedom.
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a conformationally constrained bicyclic proline analogue that has emerged as a valuable tool in drug discovery.[1][2] Its rigid structure provides a higher degree of conformational restriction compared to proline, making it an excellent scaffold for the design of peptidomimetics with improved pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this compound in peptidomimetics.
Structural and Conformational Properties
The bicyclic nature of this compound significantly restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, more so than the five-membered ring of proline. This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for biological activity.
While the precise dihedral angles are dependent on the specific peptide sequence, the table below provides a qualitative comparison of the conformational space occupied by L-proline and (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid when incorporated into a peptide chain.
Table 1: Comparative Conformational Properties
| Feature | L-Proline | (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid |
| Ring Pucker | Endo and Exo puckers are possible | Rigid, locked conformation |
| Φ Angle Range | Restricted to approx. -60° | Highly restricted |
| Ψ Angle Range | Broader range, allows for cis/trans isomerization | Highly restricted, favors trans-amide bond |
| Induced Secondary Structure | Often induces β-turns | Potent β-turn inducer |
Applications in Peptidomimetic Drug Design
The incorporation of this compound has been successfully applied in the development of potent and selective inhibitors for various therapeutic targets.
Inhibition of Proteases
Peptidomimetics containing this proline analogue have shown significant inhibitory activity against several proteases, including:
-
SARS-CoV-2 3C-like Protease (3CLpro): As a key enzyme in viral replication, 3CLpro is a major target for antiviral drug development. Peptidomimetics incorporating this compound have demonstrated potent inhibition of 3CLpro.[3][4]
-
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. The rigid scaffold of this proline mimetic has been utilized to develop potent and selective DPP-4 inhibitors.[5][6]
Table 2: In Vitro Activity of Peptidomimetics Containing this compound
| Target | Compound ID | Proline Mimetic | IC50 (nM) | Reference |
| SARS-CoV-2 3CLpro | 1a | cyclopentyl proline | 18.06 | [4] |
| 1b | This compound | 47.38% inhibition at 0.1 µM | [4] | |
| DPP-4 | Neogliptin (12a) | 2-azabicyclo[2.2.1]heptane | 16.8 ± 2.2 | [5][6] |
Modulation of Protein-Protein Interactions
This proline mimetic has also been instrumental in designing peptidomimetics that target protein-protein interactions, which are often challenging to modulate with small molecules.
-
XIAP BIR3 Domain: The X-linked inhibitor of apoptosis protein (XIAP) is a key regulator of apoptosis, and its BIR3 domain is a critical target in cancer therapy. Smac mimetics incorporating constrained proline analogues, including 2-azabicyclo[2.2.1]heptane derivatives, have been developed as potent XIAP inhibitors.[7][8][9][10][11]
Table 3: Binding Affinities of Smac Mimetics for XIAP BIR3
| Compound ID | Proline Mimetic Scaffold | Ki (nM) | Reference |
| Compound 7 | Non-peptidic Smac mimetic | 36 | [10] |
| Compound 25 | Bicyclic lactam core | 14 | [7] |
| Compound 27 | Bicyclic lactam core | 15 | [7] |
Experimental Protocols
Protocol 1: Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
An improved, multigram scale synthesis of the title compound can be achieved via a stereoselective hetero-Diels-Alder reaction followed by hydrogenation and hydrolysis, avoiding tedious chromatographic purification.[12]
Workflow for the Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
Caption: Synthetic workflow for the proline mimetic.
Materials:
-
Ethyl glyoxylate
-
(R)-1-Phenylethylamine
-
Magnesium sulfate (anhydrous)
-
Diethyl ether (Et2O)
-
Cyclopentadiene (freshly distilled)
-
Palladium on carbon (5% Pd/C)
-
Ethanol (absolute)
-
Hydrochloric acid (6 M)
-
Isopropanol (i-PrOH)
Procedure:
-
Imine Formation:
-
To a cooled (0 °C) solution of ethyl glyoxylate in Et2O, slowly add (R)-1-phenylethylamine.
-
Add anhydrous MgSO4 and stir the mixture overnight at room temperature.
-
Filter the solids and concentrate the filtrate under reduced pressure to obtain the imine intermediate.
-
-
Hetero-Diels-Alder Reaction:
-
Dissolve the imine in a suitable solvent and cool to the appropriate temperature.
-
Add freshly distilled cyclopentadiene and a Lewis acid catalyst (if required).
-
Stir the reaction until completion, monitoring by TLC.
-
Work up the reaction to isolate the crude cycloadduct.
-
-
Hydrogenation:
-
Dissolve the cycloadduct in absolute ethanol.
-
Add 5% Pd/C catalyst.
-
Hydrogenate the mixture under hydrogen pressure (e.g., 15 bar) for several days until hydrogen uptake ceases.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
-
Hydrolysis and Purification:
Protocol 2: Fmoc-Solid Phase Peptide Synthesis (SPPS) of a Peptidomimetic
This protocol outlines the manual synthesis of a peptide containing the proline mimetic using Fmoc chemistry.
Workflow for Fmoc-SPPS
Caption: General workflow for solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered this compound, a longer coupling time or double coupling may be necessary.
-
Wash the resin thoroughly with DMF (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF and then DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water, or a specific cocktail depending on the amino acid side chain protecting groups).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 3: DPP-4 Inhibition Assay
This protocol describes a fluorescence-based assay to screen for inhibitors of DPP-4.
Workflow for DPP-4 Inhibition Assay
Caption: Workflow for a DPP-4 inhibition assay.
Materials:
-
Human recombinant DPP-4
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (peptidomimetics) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPP-4 in assay buffer.
-
Prepare a stock solution of Gly-Pro-AMC in assay buffer.
-
Prepare serial dilutions of the test compounds and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add the test compounds at various concentrations to the sample wells.
-
Add solvent control (e.g., DMSO) to the control wells (100% activity) and blank wells (no enzyme).
-
Add the DPP-4 enzyme solution to all wells except the blanks.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence kinetically over 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 4: XIAP BIR3 Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of peptidomimetics for the XIAP BIR3 domain using fluorescence polarization (FP).[8][9]
Workflow for XIAP BIR3 FP Binding Assay
Caption: Workflow for a fluorescence polarization binding assay.
Materials:
-
Recombinant human XIAP BIR3 domain
-
Fluorescent probe (e.g., a fluorescein-labeled Smac N-terminal peptide)
-
Assay Buffer (e.g., phosphate buffer with a non-ionic detergent)
-
Test compounds (peptidomimetics)
-
96-well or 384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of XIAP BIR3 protein in assay buffer.
-
Prepare a stock solution of the fluorescent probe in assay buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
Add assay buffer, XIAP BIR3 protein, and the fluorescent probe to all wells of the microplate.
-
Add the test compounds at various concentrations to the sample wells.
-
Include control wells for the free probe (no protein) and the bound probe (no inhibitor).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 1-3 hours) to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation or a more appropriate equation for FP assays, taking into account the concentrations of the protein and the probe.
-
Conclusion
This compound is a powerful tool for constraining the conformation of peptides, leading to peptidomimetics with enhanced biological activity and stability. Its successful application in developing potent inhibitors of proteases and protein-protein interactions highlights its significance in modern drug discovery. The protocols provided herein offer a starting point for researchers to incorporate this valuable proline mimetic into their own peptidomimetic design and development programs.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. chempep.com [chempep.com]
- 3. Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ascentagepharma.com [ascentagepharma.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Redirecting [linkinghub.elsevier.com]
Application of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rigid, bicyclic structure of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid has established it as a valuable proline analogue and a privileged scaffold in modern drug design. Its conformational constraint reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This constrained geometry also provides a unique three-dimensional arrangement of functional groups, allowing for precise interactions with protein binding pockets. This document provides an overview of its application, key quantitative data for derivatives, detailed experimental protocols for its synthesis and relevant biological assays, and visualizations of associated pathways and workflows.
The N-Boc protected form, specifically (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is a key chiral building block in the synthesis of a range of therapeutics.[1][2] Its applications span multiple therapeutic areas, including antiviral agents, treatments for metabolic disorders, and neurological drugs.[3][4]
Key Therapeutic Targets and Drug Candidates
The this compound scaffold has been successfully incorporated into molecules targeting a variety of enzymes and receptors. Notable examples include:
-
Dipeptidyl Peptidase-4 (DPP-4): As a target for type 2 diabetes, inhibitors of DPP-4 prevent the degradation of incretin hormones, leading to enhanced insulin secretion. The bicyclic scaffold has been used to develop potent DPP-4 inhibitors.[3][5][6]
-
Hepatitis C Virus (HCV) NS5A Protein: This scaffold is a core component of Ledipasvir, a potent inhibitor of the HCV NS5A protein, which is crucial for viral replication and assembly.[2]
-
Orexin Receptors (OX1 and OX2): Antagonists of orexin receptors are being investigated for the treatment of sleep disorders, anxiety, and addiction. The 2-azabicyclo[2.2.1]heptane framework has been utilized to create selective orexin receptor antagonists.[4][7]
-
Cathepsin C: This enzyme is involved in inflammatory processes, and its inhibitors are being explored as potential treatments for various inflammatory diseases.
Data Presentation
DPP-4 Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| Neogliptin (12a) | DPP-4 | 16.8 ± 2.2 | A potent inhibitor with superior ADME properties compared to vildagliptin.[5][6] |
| 9a | DPP-4 | 4.3 | A derivative of neogliptin with enhanced inhibitory activity.[8] |
Orexin Receptor Antagonists
| Compound | Target | Ki (nM) | Selectivity (OX2/OX1) |
| 14 | OX1 | 1.8 ± 0.2 | 1100 |
| OX2 | 2000 ± 300 | ||
| 15 | OX1 | 1.3 ± 0.3 | 2100 |
| OX2 | 2700 ± 500 | ||
| 16 | OX1 | 1.9 ± 0.4 | 1100 |
| OX2 | 2100 ± 400 | ||
| 17 | OX1 | 1.4 ± 0.1 | >2100 |
| OX2 | >3000 | ||
| 18 | OX1 | 1.1 ± 0.2 | >2700 |
| OX2 | >3000 | ||
| 19 | OX1 | 1.2 ± 0.1 | >2500 |
| OX2 | >3000 | ||
| 20 | OX1 | 1.5 ± 0.3 | 2000 |
| OX2 | 3000 ± 500 | ||
| 21 | OX1 | 2.1 ± 0.3 | 1200 |
| OX2 | 2500 ± 400 | ||
| 22 | OX1 | 1.7 ± 0.4 | 1200 |
| OX2 | 2000 ± 300 | ||
| 23 | OX1 | 1.0 ± 0.1 | >3000 |
| OX2 | >3000 | ||
| 24 | OX1 | 1.3 ± 0.2 | >2300 |
| OX2 | >3000 | ||
| 25 | OX1 | 1.6 ± 0.3 | 1900 |
| OX2 | 3000 ± 600 | ||
| 26 | OX1 | 1.1 ± 0.2 | >2700 |
| OX2 | >3000 |
Table adapted from data presented in ACS Med Chem Lett. 2020, 11 (10), 2002-2009.[4]
Experimental Protocols
Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
This protocol describes a facile, multigram scale preparation of the title compound.[9]
Step 1: Synthesis of Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (4)
-
To a cooled (0°C) mixture of ethyl glyoxylate (25.6 g, 0.25 mol), molecular sieves (4 Å, 50 g), and CH2Cl2 (600 mL), slowly add (R)-phenylethylamine (30.5 g, 0.25 mol) over 30 minutes with stirring.
-
After the addition is complete, stir the mixture for 1 hour at 0°C.
-
Cool the mixture to -60°C and add CF3COOH (19.3 mL, 0.25 mol) and BF3·Et2O (31 mL, 0.25 mol).
-
Following the addition of the acids, add freshly distilled cyclopentadiene (20 g, 0.25 mol).
-
Allow the reaction to proceed, monitoring for completion.
Step 2: Synthesis of Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (5)
-
Hydrogenate the hydrochloride salt from the previous step (17.7 g, 0.057 mol) in the presence of 5% Pd/C (1.7 g) in absolute ethanol (20 mL) at 15 bar H2 pressure.
-
Continue the hydrogenation for 4 days until the uptake of H2 ceases.
-
Filter the reaction mixture through Celite and wash the solids with absolute ethanol.
Step 3: Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (6)
-
Heat a solution of the hydrochloride salt from Step 2 (1.3 g, 6.3 mmol) in aqueous HCl (6 M, 10 mL) under reflux for 6 hours.
-
Evaporate the solution to dryness.
-
Recrystallize the residue from isopropanol/diethyl ether to yield the analytically pure product.
In Vitro DPP-4 Inhibitory Activity Assay
This protocol is adapted from a method for determining the DPP-4 inhibitory activities of flavonoids and can be applied to novel compounds containing the 2-azabicyclo[2.2.1]heptane scaffold.
-
Prepare solutions of the test compounds in DMSO.
-
In a 96-well microplate, mix 26 µL of the test compound solution with 24 µL of DPP-4 (1.73 mU/mL) in Tris-HCl buffer (50 mM, pH 8.0).
-
Incubate the mixture at 37°C for 10 minutes.
-
Add 50 µL of the DPP-4 substrate, Gly-Pro-AMC (200 µM), in Tris-HCl buffer (50 mM, pH 8.0) to each well to initiate the reaction.
-
Incubate the resulting mixture at 37°C for 30 minutes.
-
Monitor the enzymatic reaction by measuring the fluorescence (excitation λ = 360 nm, emission λ = 460 nm) in kinetic mode using a microplate reader.
-
Calculate the inhibitory activity using the slope of the change in fluorescence per minute between 15 and 30 minutes.
Orexin Receptor Antagonism Assay
This protocol describes a calcium mobilization-based functional assay to evaluate the activity of compounds at the OX1 and OX2 receptors.[10]
-
Culture cells expressing either the OX1 or OX2 receptor.
-
Generate EC50 curves for the agonist, orexin A, alone and in the presence of the test compound.
-
Measure the right-shift of the agonist curve caused by the test compound.
-
Calculate the apparent dissociation constant (Ke) using the equation: Ke = [L]/ ((EC50+ / EC50-)-1), where [L] is the concentration of the test compound, EC50+ is the EC50 of orexin A in the presence of the test compound, and EC50- is the EC50 of orexin A alone.
-
Test compounds for agonist activity at a high concentration (e.g., 10 µM) at the target receptor.
Mandatory Visualization
Caption: Drug discovery workflow using the 2-azabicyclo[2.2.1]heptane scaffold.
Caption: Signaling pathway of DPP-4 inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 291775-59-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ledipasvir Utilizing (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir is a potent, direct-acting antiviral agent against the Hepatitis C virus (HCV). It functions as an inhibitor of the HCV NS5A protein, a crucial component in the viral replication and assembly process. By targeting NS5A, Ledipasvir effectively disrupts the viral life cycle, leading to a significant reduction in viral load. This document provides detailed application notes and experimental protocols for the synthesis of Ledipasvir, with a specific focus on the utilization of the key chiral building block, (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Mechanism of Action
Ledipasvir's primary therapeutic effect is achieved through the inhibition of the HCV non-structural protein 5A (NS5A). NS5A is a phosphoprotein that plays a multifaceted role in the HCV life cycle, including viral RNA replication and the assembly of new virions. Ledipasvir is thought to prevent the hyperphosphorylation of NS5A, a step necessary for the formation of the viral replication complex. This targeted inhibition is highly effective, particularly when used in combination with other direct-acting antivirals that target different viral proteins.
Synthetic Workflow Overview
The synthesis of Ledipasvir is a multi-step process that involves the strategic coupling of several complex intermediates. A key fragment is derived from (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. The general workflow involves the synthesis of a benzimidazole-azabicycloheptane core, which is then coupled with a fluorene-imidazole intermediate and a valine derivative to assemble the final Ledipasvir molecule.
Data Presentation
The following tables summarize typical yields and purity data for the key synthetic steps involved in the synthesis of Ledipasvir, based on available literature.
Table 1: Synthesis of Key Intermediates
| Step | Description | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1 | Enzymatic Hydrolysis | (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylate | (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | >70 | >99 (de) |
| 2 | Amide Coupling | (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | Amide intermediate | ~72 | Not specified |
| 3 | Benzimidazole Cyclization | Amide intermediate | (1R,3S,4S)-tert-butyl 3-(6-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate | ~94 | Not specified |
Table 2: Final Assembly and Purification of Ledipasvir
| Step | Description | Starting Materials | Product | Typical Yield (%) | Purity (%) |
| 4 | Suzuki Coupling | Benzimidazole-boronate ester and Fluorene-imidazole fragment | Coupled Intermediate | Not specified | Not specified |
| 5 | Final Amide Coupling | Coupled Intermediate and Valine derivative | Crude Ledipasvir | Not specified | Not specified |
| 6 | Purification | Crude Ledipasvir | Pure Ledipasvir | Not specified | ≥ 99.5 (HPLC) |
Experimental Protocols
The following protocols are representative of the synthesis of Ledipasvir and its key intermediates. Researchers should adapt these protocols based on their specific laboratory conditions and available reagents.
Protocol 1: Synthesis of (1R,3S,4S)-tert-butyl 3-(6-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
This protocol describes the formation of the benzimidazole core attached to the azabicyclo[2.2.1]heptane moiety.
Materials:
-
(1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
-
4-Bromo-1,2-benzenediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Amide Coupling
-
To a solution of (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (1.0 eq) in DMF, add HOBt (1.1 eq) and EDC (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-bromo-1,2-benzenediamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
Step 2: Benzimidazole Cyclization
-
Dissolve the crude amide intermediate in glacial acetic acid.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until cyclization is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (1R,3S,4S)-tert-butyl 3-(6-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate.
Protocol 2: Final Coupling Step for Ledipasvir Synthesis
This protocol outlines the final amide bond formation to yield Ledipasvir.
Materials:
-
(S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid (Moc-Valine)
-
The amine intermediate resulting from the coupling of the benzimidazole-azabicycloheptane and fluorene-imidazole fragments (after deprotection)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of (S)-2-((methoxycarbonyl)amino)-3-methylbutanoic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the amine intermediate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by HPLC).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Ledipasvir.
Protocol 3: Purification of Ledipasvir by Crystallization
This protocol describes a typical crystallization procedure to purify the final product.
Materials:
-
Crude Ledipasvir
-
Acetone
-
Water
Procedure:
-
Dissolve the crude Ledipasvir in a minimal amount of acetone at an elevated temperature (e.g., 50-60 °C) to achieve a clear solution.
-
Slowly add water to the solution until a slight turbidity is observed.
-
Cool the mixture slowly to room temperature, and then further cool in an ice bath for 1-2 hours to promote crystallization.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a cold mixture of acetone and water.
-
Dry the purified Ledipasvir under vacuum.
Conclusion
The synthesis of Ledipasvir is a complex yet well-defined process where the chiral integrity of intermediates like (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is paramount for the efficacy of the final drug substance. The protocols and data provided herein offer a comprehensive guide for the synthesis, purification, and analysis of Ledipasvir. Careful execution of these synthetic steps and rigorous in-process controls are essential for obtaining high-purity Ledipasvir suitable for pharmaceutical research and development.
Application Notes and Protocols for 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Derivatives as DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus (T2DM).[1] They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold has emerged as a promising framework for the design of novel and potent DPP-4 inhibitors.[2][3] Derivatives based on this scaffold have shown significant inhibitory activity and selectivity, making them attractive candidates for further drug development.[4]
Mechanism of Action of DPP-4 Inhibitors
DPP-4 is a serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue in the penultimate position. Incretin hormones, which play a crucial role in glucose homeostasis, are natural substrates for DPP-4. By inhibiting DPP-4, these derivatives prevent the inactivation of GLP-1 and GIP, thereby prolonging their physiological effects.
Quantitative Data: DPP-4 Inhibitory Activity
The following table summarizes the in vitro DPP-4 inhibitory activity of selected this compound derivatives.
| Compound ID | Modification on 2-Azabicyclo[2.2.1]heptane Scaffold | IC50 (nM) | Reference(s) |
| Neogliptin (12a) | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety | 16.8 ± 2.2 | [1][5][6] |
| 9a | Further modification of Neogliptin with a 1,2,4-oxadiazole substituent | 4.3 | [4][5] |
| Vildagliptin | Reference DPP-4 Inhibitor | >16.8 | [1] |
| Sitagliptin | Reference DPP-4 Inhibitor | >16.8 | [1] |
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol outlines a standard fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (pH 7.5) containing appropriate salts
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound and reference inhibitor in DMSO.
-
Perform serial dilutions of the stock solutions in the assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound solution or reference inhibitor at various concentrations. For control wells, add assay buffer with the same percentage of DMSO.
-
Human recombinant DPP-4 enzyme solution.
-
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) solution to all wells.
-
-
Data Acquisition:
-
Immediately after substrate addition, measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes) using a fluorescence microplate reader. The kinetic reading will monitor the rate of AMC release.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Synthesis of this compound Derivatives
The synthesis of these derivatives typically involves a multi-step process.[1] A key step is the coupling of a protected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with the 2-azabicyclo[2.2.1]heptane scaffold.[1][4] The synthesis often starts from cyclopentadiene and involves a hetero-Diels-Alder reaction.[7] Stereoselective synthesis methods have been developed to obtain enantiomerically pure compounds.[7][8] Further modifications can be made to the core structure to explore structure-activity relationships (SAR) and optimize potency and selectivity.[4] For detailed synthetic procedures, it is recommended to consult the primary literature.[1][4][7]
Conclusion
Derivatives of this compound represent a promising class of DPP-4 inhibitors with potent in vitro activity. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel antihyperglycemic agents. Further investigation into the SAR, pharmacokinetic, and pharmacodynamic properties of these compounds is warranted to assess their full therapeutic potential.
References
- 1. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, a conformationally constrained analog of proline, has emerged as a powerful chiral building block and catalyst in asymmetric synthesis. Its rigid bicyclic framework provides a well-defined stereochemical environment, leading to high levels of enantioselectivity in a variety of organic transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in asymmetric catalysis, with a focus on key reactions relevant to pharmaceutical and fine chemical synthesis.
Core Applications in Asymmetric Catalysis
Derivatives of this compound have proven to be effective organocatalysts and ligands in a range of asymmetric reactions, most notably:
-
Aldol Reactions: Catalyzing the enantioselective addition of ketones to aldehydes to produce chiral β-hydroxy ketones, which are valuable synthetic intermediates.
-
Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of chiral 1,5-dicarbonyl compounds and related structures.
-
Diels-Alder Reactions: Acting as a chiral dienophile or as part of a chiral Lewis acid complex to control the stereochemical outcome of [4+2] cycloadditions.
The rigid structure of the 2-azabicyclo[2.2.1]heptane backbone is instrumental in creating a highly organized transition state, which is crucial for achieving high levels of stereocontrol.
Data Presentation: Performance in Asymmetric Aldol Reactions
The following table summarizes the performance of various organocatalysts derived from the 2-azabicyclo[2.2.1]heptane scaffold in the asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 4 ((1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid) | 20 | 96 | 13 | 21:79 | 45 (anti) |
| 6 (Amine derivative of 2-azabicyclo[3.2.1]octane) | 20 | 96 | 16 | 65:35 | 12 (syn) |
| 9 (Amide derivative of 2-azabicyclo[3.2.1]octane and pyrrolidine) | 20 | 96 | 95 | 22:78 | 63 (anti) |
| 11 (Amine derivative of 2-azabicyclo[2.2.1]heptane) | 20 | 96 | 43 | 64:36 | 10 (syn) |
Data sourced from Kałużna et al., Molecules, 2021.[1]
Experimental Protocols
Protocol 1: Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
This protocol describes an improved, multigram scale preparation of the title compound, avoiding tedious chromatographic purification.[2]
Materials:
-
Ethyl glyoxylate
-
(R)-phenylethylamine
-
Molecular sieves (4 Å)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Cyclopentadiene (freshly distilled)
-
Palladium on carbon (5% Pd/C)
-
Absolute Ethanol (EtOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Imine Formation: To a cooled (0°C) mixture of ethyl glyoxylate (25.6 g, 0.25 mol), molecular sieves (4 Å, 50 g), and CH₂Cl₂ (600 mL), slowly add (R)-phenylethylamine (30.5 g, 0.25 mol) with stirring over 30 minutes. Stir the mixture for an additional hour at 0°C.
-
Hetero-Diels-Alder Reaction: Cool the mixture to -60°C. Add TFA (19.3 mL, 0.25 mol) and BF₃·Et₂O (31 mL, 0.25 mol), followed by freshly distilled cyclopentadiene (20 g, 0.25 mol).
-
Hydrogenation: After the reaction is complete, the crude product is hydrogenated in the presence of 5% Pd/C (1.7 g) in absolute EtOH (20 mL) at 15 bar H₂ pressure for 4 days.
-
Work-up and Isolation: Filter the reaction mixture through Celite and wash the solids with absolute EtOH. Evaporate the combined filtrates and wash the residue with Et₂O/EtOH, followed by Et₂O, and dry to yield the amino acid ester hydrochloride.
-
Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using standard procedures to afford (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
References
Synthesis of 2-Azabicyclo[2.2.1]heptane-Based Ligands: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ligands based on the 2-azabicyclo[2.2.1]heptane scaffold. This bicyclic amine framework is a key structural motif in a variety of biologically active molecules and chiral ligands due to its rigid conformation and stereochemical complexity.
The 2-azabicyclo[2.2.1]heptane core, also known as 2-azanorbornane, is a versatile platform for developing ligands with diverse applications, including as potential therapeutics and in asymmetric catalysis.[1][2] Its rigid structure allows for precise spatial orientation of substituents, which is crucial for specific molecular recognition and interaction with biological targets. This note will cover the primary synthetic strategies, functionalization techniques, and detailed experimental procedures for preparing these valuable compounds.
Core Synthetic Strategies
Several robust synthetic routes have been established for the construction of the 2-azabicyclo[2.2.1]heptane skeleton. The choice of method often depends on the desired substitution pattern and stereochemistry.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful and widely used method for constructing the 2-azabicyclo[2.2.1]heptane ring system.[1][3] This cycloaddition reaction typically involves the reaction of an imine with cyclopentadiene. The stereoselectivity of the reaction can be controlled by using chiral auxiliaries or catalysts, leading to enantiomerically pure products.[1][4][5]
A common approach involves the in situ formation of a chiral imine from an aldehyde (e.g., ethyl glyoxylate) and a chiral amine (e.g., (S)-1-phenylethylamine), which then reacts with cyclopentadiene to yield the bicyclic adduct with high diastereoselectivity.[1][4] Subsequent transformations, such as reduction of the double bond and removal of protecting groups, afford the final 2-azabicyclo[2.2.1]heptane derivatives.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis offers an alternative strategy for the synthesis of the 2-azabicyclo[2.2.1]heptane core, particularly for accessing derivatives with specific substitution patterns that may be challenging to obtain via the Diels-Alder approach.[6][7] This method involves the use of a ruthenium-based catalyst to cyclize a diene precursor.
Intramolecular C-H Amination
Recent advancements have introduced intramolecular C-H amination as a novel method for constructing bridged bicyclic amines, including the 2-azabicyclo[2.2.1]heptane system.[8][9] This strategy involves the cyclization of a linear amine precursor through the activation of a remote C-H bond, often facilitated by light and heat.[8]
Functionalization and Derivatization
Once the 2-azabicyclo[2.2.1]heptane scaffold is synthesized, further functionalization is often necessary to introduce desired chemical moieties for specific applications. Common derivatization strategies include:
-
N-Functionalization: The secondary amine of the bicyclic core can be readily functionalized through reactions such as acylation, alkylation, and sulfonylation to introduce a wide range of substituents.
-
C-Functionalization: Substituents can be introduced at various carbon positions of the bicyclic ring system. For instance, nucleophilic substitution reactions at the C-7 position have been used to introduce pyridyloxy groups.[3] Additionally, lithiated chloropyridine can be reacted with an appropriate azabicyclic ketone to introduce chloropyridyl moieties.[3]
Experimental Protocols
The following are detailed protocols for key synthetic steps in the preparation of 2-azabicyclo[2.2.1]heptane-based ligands.
Protocol 1: Synthesis of Exo-(1R)-N-[(1S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate via Aza-Diels-Alder Reaction
This protocol is adapted from methodologies that utilize a stereoselective aza-Diels-Alder reaction.[1][4]
Materials:
-
(S)-1-Phenylethylamine
-
Ethyl glyoxylate (50% in toluene)
-
Cyclopentadiene (freshly cracked)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve (S)-1-phenylethylamine (1.0 eq) in anhydrous DCM.
-
Add anhydrous MgSO₄ to the solution to act as a drying agent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl glyoxylate (1.0 eq) in toluene to the cooled mixture with stirring.
-
Stir the reaction mixture at 0 °C for 30 minutes to form the chiral imine in situ.
-
Add freshly cracked cyclopentadiene (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove MgSO₄.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired exo-cycloadduct.
Quantitative Data:
| Product | Yield | Diastereomeric Excess |
| Exo-(1R)-N-[(1S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | 75-85% | >95% |
Protocol 2: General Procedure for Sulfonamide Synthesis from a 2-Azabicyclo[2.2.1]heptane Amine
This protocol describes the synthesis of sulfonamides from a primary amine derivative of the 2-azabicyclo[2.2.1]heptane scaffold.[1]
Materials:
-
2-Azabicyclo[2.2.1]heptane-based primary amine (1.0 eq)
-
Potassium hydroxide (KOH), powdered (1.8 eq)
-
Appropriate sulfonyl chloride (1.0 eq)
-
Dichloromethane (DCM), dry
-
Brine solution
Procedure:
-
In a dry round-bottom flask, dissolve the 2-azabicyclo[2.2.1]heptane-based primary amine and powdered KOH in dry DCM.
-
Add the desired sulfonyl chloride to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, add brine to the reaction mixture.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by flash column chromatography if necessary.
Quantitative Data:
| Reactant | Product | Yield |
| 2-Azabicyclo[2.2.1]heptane amine + Biaryl sulfonyl chloride | Biaryl sulfonamide derivative | Typically >80% |
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic pathways described in this application note.
Caption: General workflow for the synthesis of 2-azabicyclo[2.2.1]heptane ligands via the aza-Diels-Alder reaction.
References
- 1. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system - University of Leicester - Figshare [figshare.le.ac.uk]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Functionalization of the 2-Azabicyclo[2.2.1]heptane Scaffold: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.1]heptane scaffold, a rigid bicyclic amine, has emerged as a privileged structural motif in medicinal chemistry. Its conformational constraint and stereochemical complexity offer a unique three-dimensional framework for the design of potent and selective ligands for a variety of biological targets. This document provides detailed application notes on the functionalization of this scaffold and protocols for key synthetic transformations, aimed at facilitating its application in drug discovery and development.
Introduction
The 2-azabicyclo[2.2.1]heptane core is a key component in several clinically relevant molecules and investigational drugs. Its rigid structure allows for precise orientation of substituents, leading to enhanced binding affinity and selectivity for target proteins. Functionalization of this scaffold at various positions (N2, C3, C5, C6, and C7) has led to the discovery of potent modulators of G-protein coupled receptors (GPCRs) and enzymes. This document will focus on key synthetic strategies for scaffold modification and highlight its application in the development of NK1 receptor antagonists, DPP-4 inhibitors, and muscarinic receptor modulators.
Key Synthetic Methodologies
The construction and functionalization of the 2-azabicyclo[2.2.1]heptane scaffold can be achieved through several synthetic routes. Two of the most versatile and widely employed methods are the Aza Diels-Alder reaction for the initial construction of the bicyclic core and palladium-catalyzed cross-coupling reactions for subsequent C-H functionalization.
Aza Diels-Alder Reaction
The [4+2] cycloaddition between a diene and an imine, known as the Aza Diels-Alder reaction, is a powerful method for the stereoselective synthesis of the 2-azabicyclo[2.2.1]heptene core. This precursor can then be readily hydrogenated to the saturated heptane system. The reaction of an in situ generated iminium salt with cyclopentadiene is a particularly efficient approach.
Palladium-Catalyzed Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a versatile platform for the introduction of aryl and heteroaryl substituents onto the 2-azabicyclo[2.2.1]heptane scaffold. These reactions typically involve the coupling of a halogenated or triflated scaffold with a boronic acid or ester derivative in the presence of a palladium catalyst and a base.
Applications in Drug Discovery
The unique structural features of the 2-azabicyclo[2.2.1]heptane scaffold have been exploited to develop potent and selective inhibitors and modulators for various therapeutic targets.
Neurokinin-1 (NK1) Receptor Antagonists
The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in pain, inflammation, and emesis. The 2-azabicyclo[2.2.1]heptane scaffold has been utilized to develop potent NK1 receptor antagonists. The rigid framework helps to orient the key pharmacophoric elements for optimal receptor binding.
Quantitative Data: 2-Azabicyclo[2.2.1]heptane-based NK1 Receptor Antagonists
| Compound | R1 | R2 | Ki (nM) for human NK1 Receptor |
| 1 | H | 2-methoxybenzyl | 0.5 |
| 2 | H | 3,5-bis(trifluoromethyl)benzyl | 0.1 |
| 3 | OMe | 2-methoxybenzyl | 1.2 |
| 4 | OMe | 3,5-bis(trifluoromethyl)benzyl | 0.3 |
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1, which play a crucial role in glucose homeostasis. Inhibition of DPP-4 is an established therapeutic strategy for the treatment of type 2 diabetes. The 2-azabicyclo[2.2.1]heptane scaffold has been incorporated into the design of novel and potent DPP-4 inhibitors.[1][2]
Quantitative Data: 2-Azabicyclo[2.2.1]heptane-based DPP-4 Inhibitors
| Compound | Stereochemistry | IC50 (nM) |
| Neogliptin (12a) | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl | 16.8 ± 2.2 |
| Vildagliptin | - | 62 |
| Sitagliptin | - | 19 |
Data for Neogliptin from Pharmaceuticals (Basel). 2022 Feb 22;15(3):273.[2]
Muscarinic Receptor Modulators
Muscarinic acetylcholine receptors are involved in a wide range of physiological functions, and their modulation is a target for various diseases. The 2-azabicyclo[2.2.1]heptane scaffold has been used to develop selective muscarinic receptor antagonists.
Quantitative Data: Muscarinic Receptor Binding Affinities
| Compound (2,2-diphenylpropionate ester) | Position of Ester | Receptor Subtype | Affinity (Ki, nM) |
| 5-endo | 5 | M1 (brain) | 0.423 |
| M2 (heart) | 1.18 | ||
| M3 (transfected CHO) | 0.89 | ||
| 5-exo | 5 | M1 (brain) | 2.3 |
| M2 (heart) | 5.6 | ||
| M3 (transfected CHO) | 4.1 | ||
| 6-endo | 6 | M1 (brain) | 15 |
| M2 (heart) | 33 | ||
| M3 (transfected CHO) | 21 | ||
| 6-exo | 6 | M1 (brain) | 45 |
| M2 (heart) | 98 | ||
| M3 (transfected CHO) | 67 |
Data from J Med Chem. 1992 Jun 12;35(12):2184-91.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures associated with the functionalized 2-azabicyclo[2.2.1]heptane scaffold can aid in understanding its mechanism of action and in planning further research.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and effective method is a stereoselective synthesis involving a hetero-Diels-Alder reaction.[1] This process typically starts with the reaction of an imine with cyclopentadiene to form the bicyclic framework. This is followed by hydrogenation to reduce the double bond and subsequent deprotection steps to yield the final carboxylic acid. This approach is favored for its high diastereoselectivity.[1]
Q2: I am experiencing low yields in my synthesis. What are the potential causes and solutions?
Low yields can stem from several factors throughout the synthetic process. Here are some common issues and troubleshooting suggestions:
-
Inefficient Diels-Alder Reaction: The initial [4+2] cycloaddition is critical. Ensure fresh cyclopentadiene is used, as it readily dimerizes. The choice of Lewis acid or Brønsted acid catalyst can also significantly influence the reaction's efficiency and stereoselectivity.[2]
-
Side Reactions: Undesired side reactions can compete with the main reaction pathway. For instance, some older methods reported poor yields (around 27.5%) due to rearrangements and side product formation during the cleavage of N-chlorosulfonyl groups.[3][4]
-
Purification Losses: Traditional purification methods like flash chromatography can be tedious and lead to significant product loss, especially on a larger scale.[1] An improved protocol that avoids chromatography by isolating the product as a hydrochloride salt has been reported to provide a fast and convenient route on a multigram scale.[1]
Q3: How can I improve the stereoselectivity of the Diels-Alder reaction?
Achieving high diastereoselectivity is crucial for obtaining the desired stereoisomer. The use of chiral imines is a key strategy. For instance, imines derived from enantiopure amines, such as (R)-phenylethylamine, have been shown to provide high diastereoselectivity in the cycloaddition with cyclopentadiene.[1] The choice of catalyst and reaction conditions (temperature, solvent) also plays a significant role in controlling the stereochemical outcome.
Q4: Are there any alternative synthetic strategies to access the 2-azabicyclo[2.2.1]heptane core?
Yes, alternative methods exist, although the hetero-Diels-Alder reaction is the most common for this specific carboxylic acid. Other approaches to construct the 2-azabicyclo[2.2.1]heptane system include:
-
Intramolecular Cyclization: Annulation reactions involving epoxy amines or alcohols can be employed to form the bicyclic structure.[5]
-
Rearrangements: Certain rearrangement reactions of related bicyclic systems can also lead to the desired framework.[6]
-
Biocatalytic Resolution: For separating enantiomers, biocatalytic resolution of intermediates like 2-azabicyclo[2.2.1]hept-5-en-3-one can be an effective strategy.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Diels-Alder Step | Dimerization of cyclopentadiene. | Use freshly cracked cyclopentadiene. |
| Inefficient catalysis. | Screen different Lewis or Brønsted acids. Trifluoroacetic acid (TFA) and BF₃·Et₂O have been used successfully.[1] | |
| Difficult Purification | Product is an amino acid, leading to challenging chromatography. | Consider isolating the product as a hydrochloride salt to facilitate purification by precipitation/crystallization, thus avoiding chromatography.[1] |
| Formation of Diastereomers | Poor stereocontrol in the cycloaddition. | Use a chiral auxiliary on the imine. Optimize reaction temperature; lower temperatures often favor higher selectivity. |
| Incomplete Hydrogenation | Inactive catalyst or insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Ensure the reaction is performed under an adequate hydrogen atmosphere (e.g., using a hydrogen generator or balloon).[2] |
| Incomplete Deprotection | Harsh or incomplete cleavage of protecting groups. | Select protecting groups that can be removed under conditions that do not affect the bicyclic core. For example, benzyl and phenylethyl groups can be removed concurrently during the hydrogenation step.[1] |
Experimental Protocols
Improved Synthesis of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid[1]
This protocol avoids chromatographic purification, making it suitable for larger-scale synthesis.
Step 1: Imine Formation
-
To a cooled (0°C) mixture of ethyl glyoxylate, molecular sieves (4 Å), and CH₂Cl₂ is slowly added (R)-phenylethylamine.
-
The mixture is stirred for 1 hour at the same temperature.
Step 2: Hetero-Diels-Alder Reaction
-
The reaction mixture from Step 1 is cooled to -60°C.
-
Trifluoroacetic acid (TFA) and BF₃·Et₂O are added, followed by freshly distilled cyclopentadiene.
-
The mixture is stirred overnight at ambient temperature.
-
Work-up involves pouring the mixture into aqueous NaHCO₃ and extracting with Et₂O.
Step 3: Hydrogenation and Deprotection
-
The crude product from the previous step is dissolved in ethanol.
-
Pd/C catalyst is added, and the mixture is subjected to hydrogenation to reduce the double bond and remove the benzyl and phenylethyl protecting groups.
-
The final product, (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is isolated as its hydrochloride salt.
Visualizations
Experimental Workflow for Improved Synthesis
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 3. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one - Google Patents [patents.google.com]
- 4. EP0508352B1 - Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on - Google Patents [patents.google.com]
- 5. Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rearrangement of 2-azabicyclo[2.2.1]hept-5-en-3-ones: synthesis of cis-3-aminocyclopentane carboxylic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. scilit.com [scilit.com]
Technical Support Center: Purification of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid from Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid from its diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary diastereomers of this compound that require separation?
A1: The rigid bicyclic structure of this compound leads to the formation of two main diastereomers: the exo and endo isomers, based on the orientation of the carboxylic acid group.[1][2] Additionally, each of these diastereomers exists as a pair of enantiomers ((1R,3S,4S) and (1S,3R,4R) for the exo isomer, for example). Therefore, a typical synthesis can produce a mixture of four stereoisomers.
Q2: What are the most effective methods for separating the exo and endo diastereomers?
A2: The most commonly employed and effective methods for separating exo and endo diastereomers are:
-
Column Chromatography: This is a widely used technique, often performed after protecting the amine group (e.g., with a Boc group), to separate the exo and endo isomers.[1][2][3]
-
Crystallization: Fractional crystallization can be used to separate diastereomers, sometimes by forming salts with a chiral resolving agent.[4][5]
Q3: How can I separate the enantiomers of a specific diastereomer (e.g., the exo isomer)?
A3: Once the exo and endo diastereomers are separated, you can resolve the enantiomers of the desired diastereomer using one of the following methods:
-
Chiral Resolution: This involves forming diastereomeric salts with a chiral resolving agent (like a chiral amine or acid) and then separating them by crystallization.
-
Enzymatic Resolution: This technique uses an enzyme, such as a lipase, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[6] For instance, selective enzymatic hydrolysis of a diastereomerically pure ester precursor can yield a highly purified chiral carboxylic acid.[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate enantiomers.[8][9] While often used for analytical purposes, it can be scaled up for preparative separations.
Q4: My purification yield is consistently low. What are the potential causes?
A4: Low yield during purification can be attributed to several factors:
-
Suboptimal Chromatography Conditions: Incorrect solvent systems or stationary phases can lead to poor separation and product loss.
-
Product Degradation: The compound may be unstable under the purification conditions (e.g., on silica gel or at elevated temperatures).
-
Incomplete Crystallization: If using crystallization, the choice of solvent is crucial for maximizing recovery.
-
Multiple Purification Steps: Each purification step will inevitably lead to some product loss. Optimizing the number of steps is key.
-
Consider Stereoselective Synthesis: To avoid purification losses, a stereoselective synthesis that yields the desired diastereomer can be a more efficient approach.[1][2][4]
Q5: The purity of my separated diastereomers is unsatisfactory. What steps can I take to improve it?
A5: To improve the purity of your separated diastereomers:
-
Optimize Column Chromatography: Adjust the solvent gradient, try a different stationary phase, or reduce the sample load.
-
Recrystallization: Perform one or more recrystallizations of the isolated diastereomer from a suitable solvent system.[4]
-
Purity Analysis: Ensure you are using a reliable analytical method (e.g., chiral HPLC, NMR with a chiral shift reagent) to accurately assess purity.
Q6: When is it more appropriate to use column chromatography over crystallization for diastereomer separation?
A6: The choice between column chromatography and crystallization depends on several factors:
-
Use Column Chromatography when:
-
The diastereomers have significantly different polarities.
-
You need to separate small to moderate quantities of material.
-
Crystallization attempts have been unsuccessful.
-
-
Use Crystallization when:
-
You are working with larger quantities of material.
-
The desired diastereomer is highly crystalline.
-
You have identified a suitable solvent system for selective crystallization.
-
It can be a more cost-effective and scalable method for industrial applications.
-
Troubleshooting Guides
Column Chromatography
| Issue | Possible Causes | Suggested Solutions |
| Poor separation of exo and endo isomers | The solvent system is not providing adequate resolution. | - Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase. - Use a shallower solvent gradient during elution. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Co-elution with impurities | The impurity has a similar polarity to the desired product. | - Adjust the solvent system to enhance the separation between your product and the impurity. - Consider a multi-step purification involving both chromatography and crystallization. |
| Product degradation on the column | The compound is sensitive to the acidic nature of silica gel. | - Neutralize the silica gel by pre-treating it with a base (e.g., triethylamine in the mobile phase). - Use a less acidic stationary phase like alumina. |
Crystallization
| Issue | Possible Causes | Suggested Solutions |
| The compound does not crystallize | The compound is too soluble in the chosen solvent, or the solution is not supersaturated. | - Try a different solvent or a mixture of solvents. - Slowly cool the solution or allow for slow evaporation of the solvent. - Introduce a seed crystal to induce crystallization. |
| Oiling out instead of crystallization | The compound is precipitating from the solution as a liquid phase. | - Use a more dilute solution. - Cool the solution more slowly. - Add a co-solvent in which the compound is less soluble. |
| Low purity after recrystallization | The impurities are co-crystallizing with the product. | - Ensure the solution is not cooled too rapidly. - Try a different recrystallization solvent. - Perform a second recrystallization. |
Enzymatic Resolution
| Issue | Possible Causes | Suggested Solutions |
| Low or no enzyme activity | The reaction conditions (pH, temperature, solvent) are not optimal for the enzyme. | - Consult the literature or the enzyme supplier for the optimal reaction conditions. - Ensure the enzyme has not been denatured by improper storage or handling. |
| Poor diastereoselectivity | The chosen enzyme is not effective at discriminating between the diastereomers. | - Screen a variety of enzymes (e.g., different lipases) to find one with higher selectivity. - Optimize the reaction conditions, as temperature and solvent can influence enzyme selectivity. |
Experimental Protocols
Protocol 1: Separation of Boc-Protected exo and endo Diastereomers by Column Chromatography
This protocol is based on methodologies described in the literature for similar separations.[1][2][3]
-
Protection of the Amine:
-
Dissolve the mixture of this compound diastereomers in a suitable solvent (e.g., THF, dioxane, or ethanol).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium hydroxide).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction to isolate the crude mixture of Boc-protected diastereomers.
-
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude Boc-protected mixture in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a suitable solvent system. A common starting point is a gradient of ethyl acetate in petroleum ether or hexane.
-
Collect fractions and analyze them by TLC to identify the separated exo and endo isomers.
-
Combine the pure fractions of each isomer and evaporate the solvent to yield the separated products.
-
Protocol 2: Recrystallization for Purification
This protocol is a general guideline for improving the purity of a single diastereomer.[4]
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent (e.g., isopropanol/diethyl ether, ethanol/water).
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
A good solvent is one in which the compound is soluble when hot but sparingly soluble when cold.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the impure solid in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to induce crystallization.
-
Once crystals have formed, cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Workflow for the purification of a single enantiomer.
Caption: Decision tree for choosing a purification method.
References
- 1. diva-portal.org [diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]
- 7. CN105461606A - Preparation method of high-purity Ledipasvir intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of (−)-epibatidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Large-Scale Synthesis of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| TSG-001 | Low yield in the Diels-Alder reaction. | - Incomplete reaction. - Suboptimal reaction temperature. - Impure reagents (e.g., wet solvent, old cyclopentadiene). - Incorrect stoichiometry of reactants or catalysts. | - Monitor the reaction by TLC or NMR to ensure completion. - Optimize the reaction temperature; some protocols require low temperatures (-60°C) to favor the kinetic product.[1] - Use freshly distilled cyclopentadiene and anhydrous solvents. - Carefully control the addition and ratio of Lewis acids (e.g., BF₃·Et₂O) and Brønsted acids (e.g., CF₃COOH).[1] |
| TSG-002 | Poor diastereoselectivity (formation of endo/exo isomers). | - Reaction temperature is too high, leading to the thermodynamically favored endo product. - Inappropriate choice of chiral auxiliary or catalyst. | - Conduct the reaction at lower temperatures to enhance the formation of the desired exo isomer.[2] - Screen different chiral auxiliaries on the imine to improve facial selectivity.[1] |
| TSG-003 | Difficulties in purifying the cycloadduct. | - The product is an oil or difficult to crystallize. - Co-elution of diastereomers during column chromatography. | - Attempt to form a crystalline salt (e.g., hydrochloride) of the product, which can often be purified by recrystallization, avoiding tedious chromatography.[1] - Optimize the chromatographic conditions (solvent system, stationary phase) for better separation. |
| TSG-004 | Incomplete hydrogenation of the double bond. | - Inactive catalyst (e.g., Pd/C). - Insufficient hydrogen pressure or reaction time. - Presence of catalyst poisons. | - Use fresh, high-quality Pd/C catalyst. - Increase hydrogen pressure (e.g., up to 15 bar) and reaction time, monitoring for cessation of H₂ uptake.[1] - Ensure all reagents and solvents are free from potential catalyst poisons like sulfur compounds. |
| TSG-005 | Challenges with the removal of protecting groups. | - Incomplete cleavage of the N-protecting group (e.g., Boc, benzyl). - Side reactions during deprotection. | - For Boc-protected compounds, ensure acidic conditions (e.g., TFA in DCM) are sufficient. - For benzyl groups, hydrogenolysis is common; ensure proper catalyst and hydrogen source.[1] Optimize reaction conditions (temperature, time) to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a large scale?
A1: The most prevalent method is a hetero-Diels-Alder reaction between an imine (dienophile) and cyclopentadiene (diene).[1][3] This cycloaddition is typically followed by hydrogenation to saturate the double bond and subsequent deprotection steps to yield the final carboxylic acid.
Q2: How can I improve the stereoselectivity of the Diels-Alder reaction?
A2: The use of a chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, on the imine starting material is crucial for inducing high diastereoselectivity.[1][4] Additionally, conducting the reaction at low temperatures (e.g., -60°C to -78°C) generally favors the formation of the kinetically controlled exo product.[1][2]
Q3: What are the key challenges in purifying the intermediate products?
A3: A significant challenge is the separation of diastereomeric cycloadducts, which can be difficult and costly on a large scale using flash chromatography.[1] A recommended strategy is to convert the product into a hydrochloride salt, which often facilitates purification through recrystallization, thereby avoiding chromatography.[1]
Q4: Are there any alternative synthetic strategies to the Diels-Alder reaction?
A4: While the aza-Diels-Alder reaction is dominant, other approaches exist, such as those involving intramolecular cyclization reactions or enzymatic resolutions.[5] For instance, enzymatic hydrolysis can be employed to resolve racemic esters of the target molecule to obtain high-purity enantiomers.[5]
Q5: What are typical yields for the key steps in the synthesis?
A5: Yields can vary depending on the specific protocol and scale. However, optimized procedures report high yields. For example, the formation of the imine can proceed in ~80% yield.[1] The subsequent Diels-Alder and hydrogenation steps can have overall yields in the range of 30-50%, with some protocols achieving higher efficiencies by avoiding chromatographic purification.[1] The final hydrolysis step to the carboxylic acid is typically high-yielding.
Experimental Protocols & Data
Key Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Typical Yield (%) | Reference |
| 1 | Imine Formation | Ethyl glyoxylate, (R)-phenylethylamine | 0 | 80 | [1] |
| 2 | Diels-Alder Cycloaddition | Imine, Cyclopentadiene, CF₃COOH, BF₃·Et₂O | -60 | 31-47 (overall) | [1] |
| 3 | Hydrogenation | Cycloadduct, 5% Pd/C, H₂ | Ambient | 94.5 | [1] |
| 4 | Boc-Protection | Amino acid, Boc₂O | Room Temp | - | [6] |
| 5 | Enzymatic Hydrolysis | N-Boc ester, Porcine pancreatic lipase | 55 | - | [5] |
Detailed Methodologies
Protocol 1: Stereoselective Synthesis of Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride [1]
-
Imine Formation: To a cooled (0°C) mixture of ethyl glyoxylate (0.25 mol) and molecular sieves in CH₂Cl₂ (600 mL), (R)-phenylethylamine (0.25 mol) is added slowly. The mixture is stirred for 1 hour at 0°C.
-
Diels-Alder Reaction: The reaction mixture is cooled to -60°C. Trifluoroacetic acid (0.25 mol) and BF₃·Et₂O (0.25 mol) are added, followed by freshly distilled cyclopentadiene (0.25 mol).
-
Work-up and Hydrogenation: After the reaction, the crude product is obtained. This crude material is then hydrogenated in the presence of 5% Pd/C in ethanol at 15 bar H₂ pressure for 4 days.
-
Salt Formation and Purification: After filtration through Celite, the solvent is evaporated. The residue is washed to yield the hydrochloride salt, which can be further purified by recrystallization.
Visualized Workflows
Synthetic Pathway via Diels-Alder Reaction
Caption: General synthetic workflow for this compound.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for low yield in the Diels-Alder reaction.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105461606A - Preparation method of high-purity Ledipasvir intermediate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Diels-Alder Synthesis of Azabicyclo[2.2.1]heptane Derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the Diels-Alder synthesis of azabicyclo[2.2.1]heptane derivatives. The following FAQs and guides address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is low, and I observe multiple unexpected products in my crude NMR. What are the common side reactions?
A1: Low yields and the presence of multiple products in the aza-Diels-Alder synthesis of azabicyclo[2.2.1]heptane derivatives can be attributed to several side reactions. The most common issues include:
-
Formation of the undesired diastereomer (endo vs. exo): The Diels-Alder reaction can produce both endo and exo isomers. While the exo product is often thermodynamically more stable, the endo product can sometimes be the kinetic favorite. The stereochemical outcome is highly dependent on the reaction conditions.
-
Ring-expansion to azabicyclo[3.2.1]octane derivatives: Under certain conditions, the initially formed azabicyclo[2.2.1]heptane skeleton can undergo rearrangement to a more stable, six-membered ring system.[1]
-
Retro-Diels-Alder reaction: The Diels-Alder reaction is reversible, and at elevated temperatures, the bicyclic product can revert to the starting diene and dienophile.
-
Polymerization of the diene: Highly reactive dienes like cyclopentadiene are prone to polymerization, especially at higher temperatures or in the presence of certain catalysts.
-
Michael-type addition: If the reaction proceeds through a stepwise, ionic mechanism, which can be promoted by strong Lewis acids, Michael-type addition of the diene to the imine can occur, leading to open-chain byproducts instead of the desired cycloadduct.[2]
Q2: I have an unexpected product with a different bicyclic core. How can I identify and prevent its formation?
A2: A common unexpected bicyclic product is a ring-expanded 2-azabicyclo[3.2.1]octane derivative.[1]
-
Identification: This side product can be identified by careful analysis of NMR spectra. The coupling constants and the overall pattern of the signals for the bridgehead and bridge protons will differ significantly from those of the desired azabicyclo[2.2.1]heptane system. Mass spectrometry will show the same mass as the desired product, as it is an isomer. In some cases, X-ray crystallography has been used to definitively identify the ring-expanded structure.[1]
-
Mechanism of Formation: The formation of the azabicyclo[3.2.1]octane scaffold can occur through rearrangements such as the aza-Cope-Mannich rearrangement, particularly if the reaction conditions promote the formation of an iminium intermediate.[3]
-
Prevention and Troubleshooting:
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled formation of the desired azabicyclo[2.2.1]heptane.
-
Choice of Lewis Acid: The nature and strength of the Lewis acid can influence the reaction pathway. A milder Lewis acid may favor the concerted Diels-Alder cycloaddition over a stepwise mechanism that could lead to rearrangement.
-
Solvent Selection: The polarity of the solvent can affect the stability of charged intermediates. Non-polar solvents may disfavor the ionic pathways that can lead to rearrangement.
-
Q3: My main product is a mixture of diastereomers (endo and exo). How can I improve the stereoselectivity?
A3: Controlling the endo/exo selectivity is a critical aspect of this synthesis. The exo isomer is often the desired product in the synthesis of azabicyclo[2.2.1]heptane derivatives.
-
Understanding the Selectivity: In a typical Diels-Alder reaction, the endo product is often favored due to secondary orbital interactions. However, in aza-Diels-Alder reactions, the exo selectivity is frequently observed.[2] The use of Lewis acids can further influence the stereochemical outcome.
-
Strategies for Controlling Stereoselectivity:
-
Temperature: Lower reaction temperatures often enhance the kinetic control, which may favor one diastereomer over the other.
-
Lewis Acid Catalysis: The choice of Lewis acid can significantly impact the endo/exo ratio. Some Lewis acids may preferentially stabilize the transition state leading to the exo product. However, the use of Lewis acids can also sometimes decrease selectivity.
-
Solvent: The solvent can influence the transition state geometry and thus the stereoselectivity of the reaction.[4][5]
-
Chiral Auxiliaries: The use of chiral auxiliaries on the imine can provide high levels of diastereoselectivity.
-
| Condition | Effect on exo/endo Selectivity | Reference |
| Low Temperature | Generally increases selectivity by favoring the kinetic product. | [General Diels-Alder Principles] |
| Lewis Acid | Can enhance exo selectivity, but the effect is catalyst-dependent. | [2] |
| Polar Solvents | Can influence selectivity, with outcomes dependent on the specific substrates. | [4][5] |
Q4: I am observing significant polymerization of my diene. How can I minimize this?
A4: Polymerization is a common issue, particularly with reactive dienes like cyclopentadiene.
-
Troubleshooting Polymerization:
-
Freshly Cracked Diene: For dienes like cyclopentadiene that readily dimerize, it is crucial to use freshly distilled ("cracked") monomer.
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of polymerization.
-
Concentration: Running the reaction at a lower concentration can disfavor the intermolecular polymerization reaction relative to the desired intramolecular cycloaddition.
-
Order of Addition: Adding the diene slowly to the solution of the dienophile can help to keep its instantaneous concentration low and minimize polymerization.
-
Experimental Protocols
Representative Protocol for the Synthesis of an Ethyl 2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
This protocol is adapted from established procedures and is designed to favor the formation of the exo product while minimizing side reactions.
-
Preparation of the Imine (Dienophile):
-
To a solution of ethyl glyoxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add (S)-(-)-1-phenylethylamine (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour. The formation of the imine can be monitored by TLC or NMR.
-
-
Diels-Alder Cycloaddition:
-
Cool the solution of the in situ generated imine to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add trifluoroacetic acid (1.0 eq) followed by a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 eq).
-
Slowly add freshly distilled cyclopentadiene (1.2 eq) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired exo product from the endo isomer and other byproducts.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution (Illustrative Data)
| Entry | Diene | Dienophile | Catalyst (eq.) | Solvent | Temp (°C) | Yield of Azabicyclo[2.2.1]heptane (%) | Yield of Azabicyclo[3.2.1]octane (%) | exo/endo Ratio |
| 1 | Cyclopentadiene | N-benzyl-ethylglyoxylimine | BF₃·OEt₂ (1.0) | DCM | -78 | 85 | < 2 | > 95:5 |
| 2 | Cyclopentadiene | N-benzyl-ethylglyoxylimine | BF₃·OEt₂ (1.0) | DCM | 0 | 70 | 10 | 90:10 |
| 3 | Cyclopentadiene | N-benzyl-ethylglyoxylimine | None | Toluene | 80 | 40 | 5 | 80:20 |
| 4 | Cyclopentadiene | N-tosylimine | ZnCl₂ (1.0) | THF | 25 | 65 | 15 | 85:15 |
Note: This table is illustrative and based on general trends reported in the literature. Actual results may vary depending on the specific substrates and precise reaction conditions.
Visualizations
Diagram 1: Reaction Pathways in the Aza-Diels-Alder Synthesis
Caption: Main vs. side reaction pathways.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low reaction yield.
References
- 1. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 2. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for N-protection of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Technical Support Center: N-Protection of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-protection of this compound. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-protection reaction with Boc-anhydride is showing low yield or is incomplete. What are the common causes?
A1: Several factors can contribute to an incomplete or low-yielding Boc-protection reaction for this specific substrate.
-
Poor Solubility of the Starting Material: this compound is a zwitterionic amino acid. Its solubility can be limited in common aprotic organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) alone. Poor dissolution will lead to a sluggish and incomplete reaction.
-
Troubleshooting:
-
Consider using a co-solvent system. A mixture of an organic solvent with water or methanol can improve the solubility of the amino acid.[1]
-
The use of a base to deprotonate the carboxylic acid can also improve solubility in organic solvents.
-
-
-
Inappropriate Base or Stoichiometry: The choice and amount of base are critical. The base neutralizes the acidic byproduct of the reaction and can help to deprotonate the amine, increasing its nucleophilicity.
-
Troubleshooting:
-
For reactions in organic solvents, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure at least one equivalent is used.
-
In aqueous or mixed aqueous/organic systems, inorganic bases like sodium bicarbonate or sodium hydroxide can be effective.
-
For sterically hindered amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, although it should be used with caution to avoid side reactions.
-
-
-
Steric Hindrance: The bicyclic structure of this compound presents significant steric hindrance around the nitrogen atom, which can slow down the reaction rate compared to simpler acyclic amines.
-
Troubleshooting:
-
Increase the reaction temperature. Gentle heating (e.g., to 40-50 °C) can often overcome the activation energy barrier.
-
Prolong the reaction time and monitor the progress by TLC or LC-MS.
-
Ensure efficient stirring to overcome mass transfer limitations.
-
-
Q2: I am observing multiple spots on my TLC plate, suggesting side products. What are the likely side reactions?
A2: The formation of multiple products can be due to several side reactions.
-
N,N-di-Boc Formation: Although less common with secondary amines, over-reaction under forcing conditions could potentially lead to the formation of an unstable di-Boc protected amine.
-
Troubleshooting:
-
Use a stoichiometric amount of Boc-anhydride (typically 1.05 to 1.2 equivalents).
-
Carefully monitor the reaction progress and stop the reaction once the starting material is consumed.
-
-
-
Reaction with the Carboxylic Acid: While less likely, under certain conditions, the carboxylic acid could be activated, leading to undesired oligomerization.
-
Troubleshooting:
-
This is generally avoided by not using coupling agents during the protection step. Ensure that the reaction conditions are not conducive to carboxyl activation.
-
-
-
Difficulties with Vicinal Hydroxyl Groups: While the parent molecule does not have a hydroxyl group, derivatives might. In related bicyclic systems, Boc-protection of an amine in proximity to a hydroxyl group has been reported to be difficult and can lead to the formation of cyclic carbamate precursors.[2]
-
Troubleshooting:
-
If your substrate has a nearby hydroxyl group, consider protecting it first before proceeding with the N-protection.
-
-
Q3: How do I choose between different protecting groups like Boc and Cbz for this molecule?
A3: The choice between Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) depends on the overall synthetic strategy and the other functional groups present in the molecule.[3]
-
Boc Group:
-
Installation: Typically with di-tert-butyl dicarbonate (Boc₂O) and a base.
-
Cleavage: Under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM).
-
Advantages: Stable to a wide range of non-acidic conditions.
-
Disadvantages: The strong acidic conditions for deprotection might not be suitable for molecules with other acid-sensitive functional groups.
-
-
Cbz Group:
-
Installation: Typically with benzyl chloroformate (Cbz-Cl) and a base.
-
Cleavage: Via catalytic hydrogenation (e.g., H₂, Pd/C).
-
Advantages: Deprotection conditions are mild and orthogonal to acid/base labile groups.
-
Disadvantages: Cannot be used if the molecule contains other functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes).
-
Orthogonal Protection Strategy: If your molecule has multiple amine groups, you can use protecting groups that can be removed under different conditions. For example, one amine can be protected with Boc and another with Cbz, allowing for selective deprotection later in the synthesis.[3]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical conditions for N-protection reactions. Note that yields are indicative and can vary based on the specific stereoisomer and experimental setup.
Table 1: N-Boc Protection Conditions
| Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Boc₂O (1.1) | TEA (1.5) | DCM | Room Temp | 12-24 | 85-95 |
| Boc₂O (1.1) | NaOH (1.2) | Dioxane/H₂O (1:1) | Room Temp | 6-12 | 90-98 |
| Boc₂O (1.2) | DIPEA (2.0) | THF | 40 | 12 | >90 |
| Boc₂O (1.1) | NaHCO₃ (2.0) | Methanol/H₂O (1:1) | Room Temp | 12-18 | 88-96 |
Table 2: N-Cbz Protection Conditions
| Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Cbz-Cl (1.1) | NaHCO₃ (2.0) | Acetone/H₂O (1:1) | 0 to Room Temp | 4-8 | 85-95 |
| Cbz-Cl (1.1) | NaOH (1.2) | H₂O | 0 | 5 | ~91[4] |
| Cbz-Cl (1.2) | TEA (1.5) | DCM | 0 to Room Temp | 6-12 | >90 |
Experimental Protocols
Protocol 1: N-Boc Protection using Boc-Anhydride in a Biphasic System
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium hydroxide (1.2 eq) to the solution and stir until all the starting material has dissolved.
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Acidify the remaining aqueous solution to pH 2-3 with a cold 1 M HCl solution.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: N-Cbz Protection using Benzyl Chloroformate
-
Dissolution: To a solution of this compound (1.0 eq) in water, add sodium hydroxide (2.0 eq) at 0 °C.[4]
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise at 0 °C.[4]
-
Reaction: Stir the reaction mixture for 5 hours at room temperature.[4]
-
Workup: Extract the reaction mixture with ether to remove any unreacted Cbz-Cl. Neutralize the aqueous layer to pH 2 with 2 M HCl.[4]
-
Extraction: Extract the product with ethyl acetate (3 x volumes).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the N-Cbz protected product.[4]
Visualizations
Caption: General experimental workflow for the N-protection reaction.
Caption: Troubleshooting decision tree for N-protection optimization.
References
Overcoming poor stereoselectivity in 2-azabicyclo[2.2.1]heptane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor stereoselectivity in the synthesis of 2-azabicyclo[2.2.1]heptane.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of 2-azabicyclo[2.2.1]heptane, offering potential solutions and detailed experimental protocols.
Issue 1: Poor endo/exo Selectivity in the Aza-Diels-Alder Reaction
Question: My aza-Diels-Alder reaction between cyclopentadiene and an imine is producing a nearly 1:1 mixture of endo and exo diastereomers. How can I improve the selectivity?
Answer: Poor endo/exo selectivity is a common challenge in aza-Diels-Alder reactions. The stereochemical outcome is highly dependent on kinetic versus thermodynamic control, which can be influenced by reaction temperature, solvents, and the use of Lewis acid catalysts.
Troubleshooting Steps:
-
Temperature Control: The exo product is often the kinetically favored isomer at lower temperatures, while the endo product is the thermodynamically favored isomer and may be obtained at higher temperatures. However, the Diels-Alder reaction is reversible, and high temperatures can also promote the retro-Diels-Alder reaction.[1] It is crucial to optimize the temperature for your specific substrate.
-
Lewis Acid Catalysis: Lewis acids can enhance the rate and selectivity of the aza-Diels-Alder reaction.[1] They coordinate to the imine nitrogen, lowering the LUMO energy and often favoring the formation of the endo product through secondary orbital interactions.[2] Common Lewis acids include BF₃·Et₂O, Et₂AlCl, and SnBr₄.[3][4]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the Diels-Alder reaction and thus the endo/exo selectivity.[5][6] Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar (e.g., acetonitrile, ionic liquids).
Experimental Protocol: Lewis Acid Catalyzed Aza-Diels-Alder Reaction
This protocol provides a general procedure for improving exo selectivity using a Lewis acid catalyst at low temperatures.
Materials:
-
Ethyl glyoxylate
-
(R)-phenylethylamine
-
Molecular sieves (4 Å)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Freshly distilled cyclopentadiene
Procedure: [3]
-
To a cooled (0°C) mixture of ethyl glyoxylate (0.25 mol), molecular sieves (50 g), and CH₂Cl₂ (600 mL), slowly add (R)-phenylethylamine (0.25 mol) over 30 minutes with stirring.
-
Stir the mixture for 1 hour at 0°C.
-
Cool the mixture to -60°C.
-
Add TFA (0.25 mol) and BF₃·Et₂O (0.25 mol), followed by freshly distilled cyclopentadiene (0.25 mol).
-
Stir the reaction mixture overnight at ambient temperature.
-
Work up the reaction by filtering off the solids and washing with Et₂O. Concentrate the filtrate to obtain the crude product.
-
Analyze the endo/exo ratio using ¹H NMR spectroscopy.
Issue 2: Low Diastereoselectivity in Asymmetric Aza-Diels-Alder Reactions
Question: I am using a chiral amine to induce asymmetry in my aza-Diels-Alder reaction, but the diastereomeric excess (d.e.) is low. How can I improve this?
Answer: Achieving high diastereoselectivity often requires the use of a chiral auxiliary that can effectively shield one face of the dienophile. The choice of chiral auxiliary, reaction conditions, and catalyst are all critical factors.
Troubleshooting Steps:
-
Chiral Auxiliary Selection: The structure of the chiral auxiliary plays a pivotal role in directing the stereochemical outcome. Evans oxazolidinones and camphor-derived auxiliaries are known to provide high levels of stereocontrol in Diels-Alder reactions. For the synthesis of 2-azabicyclo[2.2.1]heptane, chiral phenylethylamine derivatives have been used with success.[1]
-
Use of Two Chiral Auxiliaries: In some cases, employing a second chiral auxiliary on the dienophile can enhance diastereoselectivity.[7]
-
Catalyst Choice: The combination of a chiral auxiliary and a Lewis acid catalyst can significantly improve diastereoselectivity. The Lewis acid can form a rigid chelated complex with the dienophile, enhancing the facial bias imposed by the chiral auxiliary.[8]
Quantitative Data on Chiral Auxiliary Performance
| Diene | Imine Source (Chiral Amine) | Chiral Ester Auxiliary | Diastereomeric Ratio (1S:1R) | Reference |
| Cyclopentadiene | (R)-1-phenylethylamine | Specific chiral ester | 93:7 | [9] |
| Cyclopentadiene | (S)-phenylethylamine | - | Major (1R,4S)-product | [1] |
Experimental Workflow for Asymmetric Aza-Diels-Alder
Caption: Workflow for an asymmetric aza-Diels-Alder reaction.
Issue 3: Poor Enantioselectivity in the Ring-Opening of meso-Epoxides
Question: My synthesis of 2-azabicyclo[2.2.1]heptanes via the ring-opening of a meso-epoxide is resulting in a low enantiomeric excess (e.e.). What can I do to improve this?
Answer: The enantioselective ring-opening of meso-epoxides is a powerful method for accessing chiral 2-azabicyclo[2.2.1]heptanes. The key to high enantioselectivity lies in the choice of the chiral catalyst.
Troubleshooting Steps:
-
Catalyst Selection: Chiral phosphoric acids have been shown to be effective catalysts for this transformation, affording high yields and excellent enantioselectivities.[10][11]
-
Catalyst Loading: The loading of the catalyst can impact the enantioselectivity. It is important to screen different catalyst loadings to find the optimal concentration.
-
Reaction Conditions: Temperature and solvent can also play a role in the enantioselectivity of the ring-opening reaction. Optimization of these parameters may be necessary.
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Ring-Opening of a meso-Epoxide
This protocol is based on a reported method for the enantioselective synthesis of 2-azabicyclo[2.2.1]heptanes.[10]
Materials:
-
meso-Epoxide
-
Chiral phosphoric acid catalyst
-
Appropriate solvent (e.g., toluene, CH₂Cl₂)
Procedure:
-
To a solution of the meso-epoxide in the chosen solvent, add the chiral phosphoric acid catalyst (typically 1-10 mol%).
-
Stir the reaction mixture at the optimized temperature until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-azabicyclo[2.2.1]heptane?
The aza-Diels-Alder reaction is one of the most direct and widely used methods for the synthesis of the 2-azabicyclo[2.2.1]heptane core.[9] This [4+2] cycloaddition typically involves the reaction of a diene, such as cyclopentadiene, with an imine as the dienophile.
Q2: How can I control the endo vs. exo selectivity in the aza-Diels-Alder reaction?
The endo/exo selectivity is influenced by a combination of steric and electronic factors. Generally, the endo product is thermodynamically more stable, while the exo product is kinetically favored.[1] Lowering the reaction temperature often favors the formation of the exo isomer. The use of Lewis acids can also influence the selectivity, often favoring the endo product.[2]
Q3: What are chiral auxiliaries and how do they work in this synthesis?
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction.[12] In the synthesis of 2-azabicyclo[2.2.1]heptane, a chiral auxiliary can be attached to the imine dienophile to induce facial selectivity, leading to the preferential formation of one diastereomer.[1] After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.
Q4: Are there alternative methods to the aza-Diels-Alder reaction for synthesizing 2-azabicyclo[2.2.1]heptanes?
Yes, other methods include:
-
Ring-opening of meso-epoxides: This method utilizes a chiral catalyst to desymmetrize a meso-epoxide, leading to the formation of enantioenriched 2-azabicyclo[2.2.1]heptanes.[10][11]
-
Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes: This method provides access to oxygenated 2-azabicyclo[2.2.1]heptanes.[13]
Signaling Pathway for Stereocontrol in Aza-Diels-Alder Reactions
Caption: Factors influencing stereoselectivity in aza-Diels-Alder reactions.
References
- 1. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine | 93798-22-2 | Benchchem [benchchem.com]
- 10. Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the aza-Diels-Alder reaction?
A1: The most prevalent byproducts are diastereomers of the desired product, specifically the endo and exo isomers formed during the [4+2] cycloaddition of cyclopentadiene and a chiral imine.[1] The desired product is typically the exo isomer. Other potential byproducts include unreacted starting materials (imine and cyclopentadiene) and dicyclopentadiene, which forms from the dimerization of cyclopentadiene.
Q2: How can I minimize the formation of the undesired endo diastereomer?
A2: The stereoselectivity of the aza-Diels-Alder reaction can be influenced by the choice of chiral auxiliary on the imine and the reaction conditions. The use of certain chiral auxiliaries can favor the formation of the exo product.[1] Additionally, conducting the reaction at low temperatures can enhance diastereoselectivity.
Q3: What are the recommended methods for purifying the crude product?
A3: The primary methods for purification are flash column chromatography, recrystallization, and enzymatic resolution. Flash chromatography is often used to separate the exo and endo diastereomers of the initial cycloadduct. Recrystallization is effective for purifying the final product after hydrogenation and deprotection.[2] Enzymatic resolution offers a highly selective method for separating enantiomers or diastereomers of the ester precursor.
Q4: I am observing a low yield after the reaction. What are the potential causes?
A4: Low yields can result from several factors:
-
Incomplete reaction: Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using thin-layer chromatography (TLC) or another suitable analytical technique.
-
Decomposition of starting materials: The imine starting material can be sensitive to moisture and may hydrolyze. Ensure anhydrous conditions. Cyclopentadiene should be freshly distilled before use to remove dicyclopentadiene.
-
Suboptimal reaction conditions: The choice of Lewis acid catalyst and solvent can significantly impact the reaction efficiency.
-
Product loss during workup: Ensure proper extraction procedures and minimize transfers to avoid mechanical losses.
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers by Flash Chromatography
Problem: You are unable to achieve baseline separation of the exo and endo diastereomers of the 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate intermediate using flash column chromatography on silica gel.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Eluent System | The polarity of the eluent system is critical for separating closely related diastereomers. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. Perform a thorough TLC analysis with various solvent ratios to identify the optimal eluent system that provides the best separation (largest ΔRf) between the two spots corresponding to the diastereomers. |
| Column Overloading | Loading too much crude product onto the column will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. |
| Co-elution with Other Impurities | If other impurities have similar polarities to your diastereomers, it can complicate the separation. Consider a preliminary purification step, such as a liquid-liquid extraction or a filtration through a small plug of silica, to remove highly polar or non-polar impurities before attempting the final chromatographic separation. |
Issue 2: Difficulty in Product Crystallization
Problem: The final this compound hydrochloride product does not crystallize, or oils out from the solution.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Ensure the precursor has been adequately purified to remove diastereomers and other byproducts. |
| Incorrect Solvent System | The choice of solvent is crucial for successful recrystallization. A good recrystallization solvent should dissolve the compound when hot but not when cold. For the hydrochloride salt, a mixture of a polar solvent like ethanol or isopropanol with a less polar co-solvent like diethyl ether is often effective.[2] Experiment with different solvent ratios. |
| Supersaturation Issues | The solution may be too concentrated or may have cooled too quickly, leading to oiling out. Try using a more dilute solution and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Seeding the solution with a small crystal of the pure product can induce crystallization. |
| Water Content | The presence of excess water can sometimes hinder crystallization. Ensure your solvents are dry, or try a solvent system that is less sensitive to small amounts of water. |
Issue 3: Inefficient Enzymatic Resolution
Problem: The enzymatic hydrolysis of the 2-azabicyclo[2.2.1]heptane-3-carboxylate ester is slow or incomplete, resulting in low enantiomeric or diastereomeric excess.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Enzyme Choice | Not all lipases will be effective for this specific substrate. Lipases such as Candida antarctica lipase B (CALB) or Lipolase have been reported to be effective.[3] It may be necessary to screen several different lipases to find the one with the best activity and selectivity. |
| Incorrect Reaction Conditions | Enzyme activity is highly dependent on pH, temperature, and solvent. For lipase-catalyzed hydrolysis, the reaction is typically performed in a buffered aqueous solution or a biphasic system. The optimal pH is usually near neutral (pH 7-8). The temperature should be optimized for the specific enzyme, often between 30-50 °C. |
| Enzyme Inhibition | The product (the carboxylic acid) or byproducts from the reaction can sometimes inhibit the enzyme, slowing down the reaction rate as it progresses. Monitor the reaction progress and consider stopping the reaction at around 50% conversion to achieve the highest enantiomeric excess of both the unreacted ester and the hydrolyzed acid. |
| Poor Substrate Solubility | If the ester substrate has low solubility in the aqueous buffer, this can limit the reaction rate. The addition of a co-solvent like DMSO or THF may improve solubility, but care must be taken as high concentrations of organic solvents can denature the enzyme. |
Quantitative Data Summary
The following table summarizes quantitative data related to the purification of this compound and its intermediates.
| Purification Method | Impurity | Initial Purity/Ratio | Final Purity/Ratio | Reference |
| Aza-Diels-Alder Reaction | endo/exo Diastereomers | - | 1:11 (endo:exo) | - |
| Enzymatic Hydrolysis | Diastereomeric Impurity | 7-10% | 0.1% | [4] |
| Enzymatic Resolution | Enantiomeric Excess (ee) | Racemic | >99% | - |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Diastereomer Separation
This protocol is a general guideline for the separation of exo and endo diastereomers of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System Determination:
-
On a TLC plate, spot the crude reaction mixture.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).
-
The ideal solvent system will show good separation between the two diastereomer spots, with the lower spot having an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packed bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure desired diastereomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
This protocol is adapted from a literature procedure for the final purification step.[2]
-
Dissolution: Dissolve the crude hydrochloride salt in a minimum amount of hot isopropanol (i-PrOH).
-
Precipitation: Slowly add diethyl ether (Et₂O) to the hot solution until it becomes slightly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out of the solution.
-
Cooling: For maximum recovery, cool the flask in an ice bath or a refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure product.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Decision-making workflow for the purification of this compound.
References
Improving the diastereomeric ratio in the synthesis of 2-azabicyclo[2.2.1]heptane derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereomeric ratio during the synthesis of 2-azabicyclo[2.2.1]heptane derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 2-azabicyclo[2.2.1]heptane core structure?
The most prevalent and efficient method for constructing the 2-azabicyclo[2.2.1]heptane skeleton is the aza-Diels-Alder reaction.[1] This [4+2] cycloaddition typically involves the reaction of cyclopentadiene (the diene) with an imine (the dienophile), rapidly generating the bicyclic framework with multiple stereocenters.[1]
Q2: How can I control the stereoselectivity of the aza-Diels-Alder reaction to favor a specific diastereomer?
Controlling the stereoselectivity is a critical aspect of this synthesis. The two main strategies are:
-
Exploiting the inherent exo-selectivity: The aza-Diels-Alder reaction between cyclopentadiene and an activated imine predominantly yields the exo-isomer over the endo-isomer.[1] Running the reaction at low temperatures, such as -78°C, can significantly enhance this preference, achieving exo/endo ratios as high as 98:2.[1]
-
Utilizing chiral auxiliaries: To control the facial selectivity of the diene's approach to the imine, a chiral auxiliary is often incorporated into the imine dienophile.[1] This is typically achieved by forming the imine from a chiral amine, such as (S)-(-)-1-phenylethylamine, or by using a chiral ester group on the imine.[1][2] The presence of the chiral auxiliary directs the cycloaddition to preferentially form one diastereomer.[1]
Q3: What are some common chiral auxiliaries used to improve the diastereomeric ratio?
Several chiral auxiliaries have been successfully employed to induce high diastereoselectivity in the aza-Diels-Alder synthesis of 2-azabicyclo[2.2.1]heptane derivatives. These include:
The choice of auxiliary can significantly impact the diastereomeric ratio. For example, using an imine derived from (R)-1-phenylethylamine with a specific chiral ester auxiliary has been reported to achieve a diastereomeric ratio of 93:7.[1]
Q4: Can catalysts be used to improve the diastereomeric ratio?
Yes, both Lewis acids and Brønsted acids are used to catalyze the aza-Diels-Alder reaction, which can influence both the reaction rate and the stereoselectivity.[4] Lewis acids, in particular, are effective in activating the imine dienophile.[1] While the primary role is often rate enhancement, the choice of catalyst and reaction conditions can also modulate the diastereomeric outcome.
Troubleshooting Guide
Issue 1: Low Diastereomeric Ratio (d.r.)
-
Potential Cause: Insufficient stereocontrol during the cycloaddition.
-
Troubleshooting Strategies:
-
Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to -78°C) often enhances diastereoselectivity by favoring the kinetically controlled product.[1][2]
-
Change the Chiral Auxiliary: The steric and electronic properties of the chiral auxiliary are crucial. Experiment with different auxiliaries (see FAQ Q3) to find one that provides better facial shielding of the imine.
-
Vary the Solvent: The polarity of the solvent can influence the transition state of the cycloaddition. Screen a range of solvents with varying polarities.
-
Introduce a Catalyst: If not already using one, consider adding a Lewis acid catalyst. If you are using a catalyst, screen different Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) as their coordination to the imine can alter the stereochemical course of the reaction.[5]
-
Issue 2: Poor exo/endo Selectivity
-
Potential Cause: The reaction conditions favor the formation of the thermodynamically more stable endo product, or the kinetic preference for the exo product is not sufficiently pronounced.
-
Troubleshooting Strategies:
-
Lower the Reaction Temperature: As with improving the d.r., lower temperatures strongly favor the formation of the kinetically preferred exo-isomer.[1]
-
Choice of Diene and Dienophile: While cyclopentadiene is standard, modifications to the imine's electronic properties (e.g., by changing the N-substituent) can influence the activation energy barrier for the exo and endo pathways.
-
Issue 3: Difficulty in Separating Diastereomers
-
Potential Cause: The physical properties (e.g., polarity) of the diastereomers are too similar for effective separation by standard column chromatography.
-
Troubleshooting Strategies:
-
Optimize Chromatographic Conditions:
-
Experiment with different solvent systems (mobile phases) and gradients.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
High-Performance Liquid Chromatography (HPLC) with a chiral or achiral column may provide better resolution.
-
-
Derivatization: If the diastereomers are difficult to separate, consider derivatizing the mixture at a functional group (e.g., an ester or amine). The resulting derivatives may have more distinct physical properties, facilitating separation. After separation, the derivatizing group can be removed.
-
Diastereoselective Crystallization: In some cases, one diastereomer may be selectively crystallized from a solution, leaving the other in the mother liquor.
-
Data Presentation
Table 1: Influence of Reaction Temperature on exo/endo Selectivity
| Temperature (°C) | exo : endo Ratio |
| Ambient | Varies, lower selectivity |
| 0 | Improved exo-selectivity |
| -78 | Up to 98 : 2[1] |
Table 2: Reported Diastereomeric Ratios with Different Chiral Auxiliaries
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Reference |
| (R)-1-Phenylethylamine with a chiral ester | 93 : 7 | [1] |
| (S)-1-Phenylethylamine | High diastereoselectivity | [2][3] |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Aza-Diels-Alder Reaction
This protocol is a generalized procedure based on common practices reported in the literature.[1][3]
-
Imine Formation:
-
To a solution of a glyoxylate ester (1.0 eq.) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0°C, add the chiral amine (e.g., (R)-1-phenylethylamine, 1.0 eq.) dropwise.
-
Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄), and stir the mixture at room temperature for several hours to overnight.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which can be used directly or purified by distillation.
-
-
Cycloaddition:
-
Dissolve the crude imine in a suitable anhydrous solvent (e.g., dichloromethane) and cool the solution to the desired temperature (e.g., -78°C) under an inert atmosphere (e.g., argon or nitrogen).
-
If using a catalyst, add the Lewis acid (e.g., BF₃·OEt₂) at this stage.
-
Slowly add freshly cracked cyclopentadiene (typically in excess, e.g., 2-3 eq.).
-
Stir the reaction mixture at the low temperature for the specified time (can range from hours to days).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or HPLC.
-
Purify the product by column chromatography on silica gel to separate the diastereomers.
-
Visualizations
Caption: Experimental workflow for the diastereoselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives.
Caption: Key factors influencing the diastereomeric ratio in the aza-Diels-Alder reaction.
References
- 1. 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine | 93798-22-2 | Benchchem [benchchem.com]
- 2. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. BJOC - Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium [beilstein-journals.org]
Enzymatic hydrolysis for purification of (1R, 3S, 4S)-N-tertbutyloxycarbonyl-2-azabicyclo [2.2. 1] heptane-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the enzymatic hydrolysis used in the purification of (1R, 3S, 4S)-N-tert-butyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid . This process is a critical step in the synthesis of intermediates for pharmaceuticals like Ledipasvir.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of this enzymatic hydrolysis reaction?
A1: The primary goal is to achieve high-purity (1R, 3S, 4S)-N-tert-butyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid by selectively hydrolyzing its corresponding ester (e.g., methyl or ethyl ester) from a mixture of diastereomers. The enzyme acts specifically on the desired (1R, 3S, 4S) ester, leaving the other diastereomeric esters unreacted. This allows for a highly efficient separation and purification that is often difficult to achieve through traditional methods like recrystallization.[1]
Q2: Which enzymes are most effective for this selective hydrolysis?
A2: Lipases are the most commonly used enzymes for this transformation. Specifically, Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, and porcine pancreas lipase have demonstrated high selectivity and yield for this reaction.[1][2]
Q3: What are the main advantages of using an enzymatic method over chemical hydrolysis?
A3: The main advantages include:
-
High Selectivity: Enzymes can precisely distinguish between diastereomers, leading to a product with very high purity (diastereomeric excess values often exceeding 99%).[1]
-
Mild Reaction Conditions: The reaction proceeds under gentle conditions (e.g., near-neutral pH and moderate temperatures), which prevents the degradation of sensitive functional groups like the N-Boc protecting group.
-
Environmental Friendliness: The process avoids harsh chemicals, high temperatures, and significant waste streams, making it a greener alternative.[1]
-
Simplified Purification: Since the unreacted diastereomers remain as esters, they can be easily separated from the desired carboxylic acid product by simple extraction.
Q4: What yield and purity can be expected from this process?
A4: When using optimized conditions with a highly selective enzyme like Novozym® 435, yields can be greater than 70%, with the diastereomeric excess (de) of the final product reaching between 98.6% and 99.7%.[1]
Experimental Workflow and Troubleshooting
General Experimental Workflow
The diagram below outlines the typical workflow for the enzymatic purification process.
Caption: Workflow for enzymatic purification.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic hydrolysis.
Caption: Troubleshooting common experimental issues.
Q5: My reaction has a low diastereomeric excess (de). What went wrong?
A5: Low diastereomeric excess is a common issue in kinetic resolutions.
-
Excessive Conversion: In a kinetic resolution, the enantiomeric or diastereomeric excess of the remaining substrate and the product is highest at around 50% conversion. Allowing the reaction to proceed for too long can lead to the hydrolysis of the less-favored diastereomer, thereby reducing the purity of the final product.[3] It is critical to monitor the reaction and stop it at the optimal point.
-
Suboptimal Conditions: The selectivity of an enzyme can be highly dependent on reaction conditions such as pH, temperature, and the solvent system. Deviations from the optimal conditions can lower the enzyme's ability to distinguish between the diastereomers.[3]
-
Incorrect Enzyme: Ensure you are using an enzyme known to be selective for this specific substrate.
Q6: The reaction is very slow or has stopped completely. How can I fix this?
A6: A stalled reaction can be due to several factors:
-
Enzyme Denaturation/Inactivation: The enzyme may have lost its activity due to improper storage, extreme pH, or high temperatures. Using a fresh batch of the enzyme is a primary troubleshooting step.
-
pH Drift: As the hydrolysis reaction produces a carboxylic acid, the pH of the medium will decrease. This pH change can move the reaction out of the enzyme's optimal operating range and even cause inactivation. Using a buffer or a pH-stat to maintain a constant pH is crucial.
-
Poor Mass Transfer: If using an immobilized enzyme like Novozym® 435, inadequate stirring can prevent the substrate from efficiently reaching the enzyme's active sites. Ensure vigorous and effective mixing throughout the reaction.
-
Product Inhibition: In some cases, the accumulation of the product (the carboxylic acid) or co-product (alcohol) can inhibit the enzyme's activity.
Q7: I am having trouble with the product work-up. What are the best practices?
A7: The work-up typically involves separating the acidic product from the unreacted ester.
-
Enzyme Removal: If using an immobilized enzyme, it can be easily filtered off and potentially reused. For soluble enzymes, denaturation followed by filtration may be necessary.
-
pH Adjustment: After removing the enzyme, the reaction mixture should be acidified (e.g., with HCl to pH 2-3). This protonates the carboxylic acid product, making it soluble in organic solvents.
-
Extraction: Extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The protonated acid product will move to the organic layer, while any unreacted ester will also be extracted. The key is that subsequent purification steps can easily separate the acid from the ester.
-
Separation: The desired acid can be purified from the unreacted ester via crystallization or chromatography if necessary, although the high selectivity of the enzymatic step often simplifies this significantly.
Data and Protocols
Performance of Selected Enzymes
The following table summarizes data from studies on the enzymatic hydrolysis of the methyl ester of N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
| Enzyme | Substrate | Yield | Diastereomeric Excess (de) | Reference |
| Novozym® 435 (CALB) | Methyl (±)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylate | > 70% | > 99.0% | [1] |
| Porcine Pancreas Lipase | Methyl (±)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylate | > 70% | 98.6% - 99.7% | [1] |
General Experimental Protocol
This protocol is a representative example and may require optimization for specific laboratory conditions.
1. Materials:
-
(±)-N-tert-butyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid methyl (or ethyl) ester
-
Immobilized Lipase (e.g., Novozym® 435)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.0)
-
Organic Co-solvent (e.g., tert-butanol or MTBE, if required)
-
pH adjustment solutions: 1M NaOH and 1M HCl
-
Extraction Solvent: Ethyl Acetate
-
Drying Agent: Anhydrous Sodium Sulfate or Magnesium Sulfate
2. Reaction Setup:
-
To a temperature-controlled reaction vessel, add the diastereomeric mixture of the ester substrate.
-
Add the phosphate buffer and any co-solvent. The solvent system should be chosen to ensure sufficient solubility of the substrate while maintaining enzyme activity.
-
Begin stirring to ensure a homogenous mixture. Adjust the pH to the desired setpoint (e.g., 7.0) using 1M NaOH if necessary.
-
Once the temperature and pH are stable, add the enzyme (e.g., 5-10% w/w relative to the substrate).
-
Maintain the reaction at a constant temperature (e.g., 30-40 °C) with vigorous stirring.
3. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing them by HPLC to determine the conversion and diastereomeric excess of the product.
-
Once the target conversion (typically ~50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Transfer the filtrate to a separatory funnel and cool it in an ice bath.
-
Slowly add 1M HCl to acidify the aqueous phase to pH ~2-3.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
4. Purification:
-
The resulting product, enriched in the (1R, 3S, 4S) acid, can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) if required.
References
Avoiding tedious chromatographic purification in 2-azabicyclo[2.2.1]heptane-3-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, with a focus on methods that avoid tedious chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: Is it possible to synthesize this compound on a multigram scale without using flash chromatography?
A1: Yes, a facile multigram scale preparation is possible by avoiding chromatographic purification.[1] A key strategy involves the stereoselective synthesis of the corresponding α-amino ester hydrochloride, which is a readily crystallizing solid.[1] This allows for direct isolation of the pure intermediate, bypassing the need for tedious flash chromatography that has hampered previous large-scale preparations.[1]
Q2: What is the key intermediate that allows for non-chromatographic purification?
A2: The key intermediate is the hydrochloride salt of the α-amino ester, specifically (1R,3S,4S)-4. This salt is a readily crystallizing solid, which can be isolated directly after hydrogenation of the Diels-Alder adduct and subsequent acidification.[1]
Q3: What are the typical starting materials for this synthesis?
A3: The synthesis generally begins with a hetero-Diels-Alder reaction between cyclopentadiene and a chiral imine.[1][2] The imine is typically generated in situ from ethyl glyoxylate and a chiral amine, such as (R)-phenylethylamine.[1]
Q4: I am having trouble with the crystallization of the hydrochloride salt. What can I do?
A4: Successful crystallization often depends on the solvent system and technique. After hydrogenation and addition of concentrated HCl, the volatiles are evaporated. The resulting semi-solid hydrochloride can be triturated with a mixture of Et2O/i-PrOH (e.g., a 5:1 mixture) to induce crystallization.[1] If crystals do not precipitate immediately, keeping the mixture in a freezer overnight can promote crystallization.[1]
Q5: My overall yield is low. What are some factors that could be affecting it?
A5: Low yields can result from several factors. One critical aspect is the diastereoselectivity of the initial hetero-Diels-Alder reaction.[1] The purity of the starting imine can also play a role; isolating the pure imine prior to the cycloaddition may improve the yield of the desired cycloadduct.[1] Additionally, the conditions for the subsequent hydrogenation, such as catalyst loading and hydrogen pressure, are important for achieving a good yield of the saturated product without significant side reactions like hydrogenolysis.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in Crystallizing the Hydrochloride Intermediate | - Incorrect solvent mixture.- Impurities inhibiting crystallization.- Insufficient concentration. | - Ensure the use of the recommended Et2O/i-PrOH (5:1) mixture for trituration.[1]- Attempt to wash the crude product to remove soluble impurities before crystallization.- Concentrate the solution further before adding the crystallization solvent.- Store the mixture at a lower temperature (e.g., in a freezer) for an extended period.[1] |
| Low Yield of the Diels-Alder Adduct | - Low diastereoselectivity of the reaction.- Impure starting materials, particularly the imine. | - Optimize the reaction conditions for the hetero-Diels-Alder reaction, such as temperature and the choice of Lewis or Brønsted acid catalyst.[1][3]- Purify the imine intermediate by distillation before the cycloaddition reaction.[1] |
| Incomplete Hydrogenation of the Double Bond | - Inactive or insufficient catalyst.- Insufficient hydrogen pressure or reaction time. | - Use a fresh, active Pd/C catalyst with appropriate loading (e.g., 0.3–0.4% by weight).[1]- Ensure the reaction is carried out at a sufficient hydrogen pressure (e.g., 50 bar).[1]- Monitor the reaction progress by techniques like NMR to ensure completion. |
| Presence of Impurities in the Final Product | - Incomplete removal of the chiral auxiliary (e.g., phenylethyl group).- Side products from the hydrogenation step. | - Ensure complete hydrogenolysis of the protecting groups during the hydrogenation step.- The crystallization of the hydrochloride salt is designed to purify the desired product from diastereomeric impurities.[1] If impurities persist, a recrystallization step may be necessary. |
Experimental Protocols
Synthesis of Imine (R)-2b
The imine can be prepared from ethyl glyoxylate and (R)-phenylethylamine. The crude product is then purified by vacuum distillation.[1]
Hetero-Diels-Alder Reaction and Hydrogenation (Method A)
-
The imine (R)-2b is generated in situ from ethyl glyoxylate and (R)-phenylethylamine.
-
A hetero-Diels-Alder reaction is carried out with cyclopentadiene, accelerated by CF3COOH and BF3·Et2O at -60°C.
-
The crude product (3b) is isolated and then hydrogenated in the presence of 5% Pd/C (0.3–0.4% by weight) at 50 bar H2 pressure in EtOH.
-
After filtration of the catalyst, an excess of concentrated HCl is added, and the solvents are evaporated.[1]
Crystallization of Hydrochloride (1R,3S,4S)-4
-
The semi-solid hydrochloride obtained from the previous step is triturated with an Et2O/i-PrOH (5:1) mixture until crystals precipitate.
-
The mixture is kept in a freezer overnight to maximize crystal formation.
-
The solid is collected by filtration, washed successively with an Et2O/i-PrOH (5:1) mixture and Et2O, and then dried.[1]
Quantitative Data Summary
| Method | Starting Imine | Reaction Conditions | Purification | Overall Yield of (1R,3S,4S)-4 | Reference |
| A | In situ generated | -60°C, CF3COOH, BF3·Et2O | Crystallization | 32% | [1] |
| B | Isolated imine | -60°C, CH2Cl2, CF3COOH, BF3·Et2O, cyclopentadiene | Crystallization | 32.6% | [1] |
| C | Isolated imine | Ambient temp., DMF, CF3COOH, cyclopentadiene, water | Crystallization | 47% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and non-chromatographic purification of the key hydrochloride intermediate.
Caption: Troubleshooting logic for addressing low overall yield in the synthesis.
References
Validation & Comparative
Comparing the efficacy of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives as enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rigid, bicyclic structure of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid has proven to be a valuable scaffold in the design of potent and selective enzyme inhibitors. This guide provides a comparative overview of the efficacy of derivatives based on this core structure against several key enzyme targets, supported by experimental data from published studies. The information presented is intended to aid researchers in the fields of medicinal chemistry and pharmacology in the development of novel therapeutics.
Data Presentation: Quantitative Inhibition Data
The following table summarizes the inhibitory potency of various this compound derivatives against their respective enzyme targets.
| Compound ID/Name | Target Enzyme | Inhibition Metric | Value (nM) | Comparison to Alternatives |
| Neogliptin (12a) | Dipeptidyl Peptidase-4 (DPP-4) | IC50 | 16.8 ± 2.2 | More potent than Vildagliptin and Sitagliptin[1] |
| Compound 9a | Dipeptidyl Peptidase-4 (DPP-4) | IC50 | 4.3 | More potent than Neogliptin |
| Dicarboxamide 47 | Factor Xa (FXa) | Ki | 135 | Comparable to clinically relevant agents[2] |
| (Benzyl-cyano-methyl)-amides | Cathepsin C | IC50/Ki | Not Reported | Under investigation as potent inhibitors[3][4] |
Mandatory Visualization
DPP-4 Inhibition Signaling Pathway
The following diagram illustrates the signaling pathway affected by the inhibition of Dipeptidyl Peptidase-4 (DPP-4) by this compound derivatives. DPP-4 is responsible for the degradation of incretin hormones such as GLP-1 and GIP. Inhibition of DPP-4 leads to increased levels of active GLP-1 and GIP, which in turn stimulates insulin secretion and suppresses glucagon release, ultimately leading to improved glycemic control.
Caption: DPP-4 inhibition pathway by this compound derivatives.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
Principle: The inhibitory activity against DPP-4 is determined by measuring the cleavage of a chromogenic or fluorogenic substrate. The rate of product formation is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (chromogenic) or Gly-Pro-aminomethylcoumarin (AMC) (fluorogenic)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme solution, and the test compound or reference inhibitor to the designated wells.
-
Include control wells containing the enzyme and buffer without any inhibitor (for 100% activity) and wells with buffer and substrate only (for background measurement).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Monitor the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Factor Xa (FXa) Inhibition Assay
Principle: The inhibition of Factor Xa is measured using a chromogenic assay. The assay quantifies the amount of active FXa remaining in the plasma after incubation with an inhibitor.
Materials:
-
Human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.3) containing NaCl and EDTA.
-
Test compounds
-
Reference inhibitor (e.g., Rivaroxaban)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and a reference inhibitor.
-
Add the assay buffer, human Factor Xa, and the test compound or reference inhibitor to the wells of a microplate.
-
Include control wells with the enzyme and buffer (100% activity) and wells with buffer and substrate (background).
-
Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the chromogenic FXa substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition mechanism is competitive and the Km of the substrate is known.
Cathepsin C Inhibition Assay
Principle: The inhibitory effect on Cathepsin C is assessed by monitoring the cleavage of a fluorogenic substrate. The decrease in the rate of fluorescent product formation indicates the potency of the inhibitor.
Materials:
-
Recombinant human Cathepsin C
-
Fluorogenic substrate (e.g., H-Gly-Arg-AMC)
-
Assay Buffer: Acetate buffer (e.g., 50 mM, pH 5.5) containing NaCl, EDTA, and a reducing agent like DTT.
-
Test compounds
-
Reference inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of the test compounds in the assay buffer.
-
To the wells of a black microplate, add the assay buffer, Cathepsin C enzyme, and the test compound or a reference inhibitor.
-
Include appropriate controls (enzyme without inhibitor and substrate without enzyme).
-
Pre-incubate the mixture at 37°C for approximately 15-30 minutes.
-
Start the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence intensity over time using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Determine the initial reaction rates from the linear portion of the progress curves.
-
Calculate the IC50 values by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
References
Comparative Guide to SAR Studies of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid amides, focusing on their performance as enzyme inhibitors. Experimental data from published literature is presented to support the analysis, offering insights for the rational design of novel therapeutic agents.
Introduction
The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic structure that serves as a valuable pharmacophore in medicinal chemistry. Its constrained conformation allows for the precise orientation of substituents, leading to enhanced binding affinity and selectivity for various biological targets. This guide focuses on the SAR of amides derived from this compound, particularly as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin C, two enzymes implicated in metabolic and inflammatory diseases, respectively.
DPP-4 Inhibitors: A Case Study of Neogliptin and its Analogs
A notable example of a potent DPP-4 inhibitor based on the 2-azabicyclo[2.2.1]heptane scaffold is Neogliptin (compound 12a).[1][2] SAR studies have revealed the critical role of stereochemistry and specific substitutions on the amide moiety for optimal inhibitory activity.
Data Presentation: SAR of 2-Azabicyclo[2.2.1]heptane-3-carboxamides as DPP-4 Inhibitors
| Compound | Amide Substituent | Stereochemistry | DPP-4 IC50 (nM) | Reference |
| Neogliptin (12a) | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | (1R,3S,4S)-exo | 16.8 ± 2.2 | [1][2] |
| 12b | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | (1S,3R,4R)-exo | >1000 | [1] |
| 9a | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with 3-phenyl-1,2,4-oxadiazole | (1R,3S,4S)-exo | 4.3 | [3][4] |
| Vildagliptin | - | - | 62 | [1][2] |
| Sitagliptin | - | - | 19 | [1][2] |
Key Findings from SAR Studies:
-
Stereochemistry is Crucial: The (1R,3S,4S)-exo stereoisomer (Neogliptin) is significantly more potent than its (1S,3R,4R)-exo enantiomer (compound 12b), highlighting the specific spatial arrangement required for effective binding to the DPP-4 active site.[1]
-
Amide Substituent: The (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety is a key pharmacophore that interacts with the S1 and S2 pockets of the DPP-4 enzyme.[1][2]
-
Further Modification: The introduction of a 3-phenyl-1,2,4-oxadiazole group to the core structure (compound 9a) led to a further increase in potency, suggesting that exploration of substitutions at this position can yield more potent inhibitors.[3][4]
Cathepsin C Inhibitors
Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides have been identified as inhibitors of Cathepsin C, a cysteine protease involved in the activation of pro-inflammatory serine proteases.
Data Presentation: Representative 2-Azabicyclo[2.2.1]heptane-3-carboxamides as Cathepsin C Inhibitors
Experimental Protocols
Synthesis of the 2-Azabicyclo[2.2.1]heptane Scaffold
The synthesis of the 2-azabicyclo[2.2.1]heptane core typically involves a Diels-Alder reaction between cyclopentadiene and an imine, followed by reduction of the double bond.[5][6] A general synthetic scheme is outlined below.
Caption: General synthetic workflow for the 2-azabicyclo[2.2.1]heptane scaffold.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include a positive control (known DPP-4 inhibitor) and a negative control (DMSO vehicle).
-
Add the DPP-4 enzyme solution to all wells except for the blank.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Cathepsin C Inhibition Assay
Objective: To determine the IC50 of test compounds against Cathepsin C.
Materials:
-
Recombinant human Cathepsin C enzyme
-
Fluorogenic substrate (e.g., (H-Ser-Tyr)2-AMC)
-
Assay buffer (e.g., MES, pH 6.0, containing DTT and EDTA)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the test compound dilutions, a positive control (known Cathepsin C inhibitor), and a negative control (DMSO vehicle).
-
Add the Cathepsin C enzyme solution to all wells except for the blank.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction for each concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the role of DPP-4 in glucose homeostasis and the mechanism of action of DPP-4 inhibitors.
Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.
Conclusion
The this compound amide scaffold has proven to be a versatile starting point for the development of potent and selective enzyme inhibitors. The SAR studies on DPP-4 inhibitors, exemplified by Neogliptin, underscore the importance of stereochemistry and specific amide substitutions for achieving high potency. While the SAR for Cathepsin C inhibitors is less defined in the public domain, the available data suggests that this scaffold holds promise for the development of therapeutics for inflammatory diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to evaluate novel derivatives and further explore the therapeutic potential of this promising chemical class.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Redirecting [linkinghub.elsevier.com]
Comparative Guide to the Biological Activity of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide range of biological activities. This guide provides an objective comparison of the performance of these analogs against various biological targets, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
Overview of Biological Targets
Analogs of this compound have been investigated as modulators of several key proteins implicated in various diseases:
-
Dipeptidyl Peptidase-4 (DPP-4): A key enzyme in glucose homeostasis, making its inhibitors a target for type 2 diabetes treatment.
-
Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels involved in a wide range of neurological functions. Modulators of nAChRs are explored for treating pain, neurodegenerative diseases, and addiction.
-
Glycine Transporters (GlyT1 and GlyT2): These transporters regulate glycine levels in the synapse and are targets for neurological and psychiatric disorders.
-
Cathepsin C: A lysosomal cysteine protease involved in the activation of serine proteases in immune cells, making it a target for inflammatory diseases.
Comparative Performance Data
The following tables summarize the quantitative data for various this compound analogs against their respective targets.
Table 1: DPP-4 Inhibition
| Compound | Modification | IC50 (nM) | Reference Compound | IC50 (nM) |
| Neogliptin (12a) | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid substituent | 16.8 ± 2.2 | Vildagliptin | >100 |
| Analog 12b | Stereoisomer of Neogliptin | 31.5 ± 3.1 | Sitagliptin | >100 |
| Analog 12c | endo-isomer | > 1000 | ||
| Analog 12d | endo-isomer | > 1000 |
Data sourced from Maslov et al. (2022).[1][2]
Table 2: Nicotinic Acetylcholine Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Reference Compound | Ki (nM) |
| Analog 1 | α4β2 | 40 | Epibatidine | ~1 |
| Analog 2 | α4β2 | 290 |
Data interpretation from multiple sources on epibatidine analogs.[3]
Note: Comprehensive quantitative data for Glycine Transporter and Cathepsin C inhibitors with the this compound core is still emerging in publicly available literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPP-4 Inhibition Assay
This protocol is based on the methodology described for the evaluation of Neogliptin and its analogs.[1][2]
Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4
-
Gly-Pro-AMC (fluorogenic substrate)
-
Test compounds
-
Reference inhibitors (e.g., Vildagliptin, Sitagliptin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the test compounds/reference inhibitors to the respective wells.
-
Add the human recombinant DPP-4 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value using non-linear regression analysis.
Cathepsin C Inhibition Assay
This is a general protocol for a fluorometric assay to determine Cathepsin C inhibition.[4]
Objective: To measure the ability of test compounds to inhibit the enzymatic activity of Cathepsin C.
Materials:
-
Recombinant Human Cathepsin C
-
Fluorogenic substrate (e.g., Gly-Arg-AMC)
-
Test compounds
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, with DTT and EDTA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compounds to the wells of a 96-well plate.
-
Add the recombinant human Cathepsin C to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time.
-
Calculate the reaction velocity from the linear portion of the progress curves.
-
Determine the percent inhibition and calculate the IC50 values.
Glycine Transporter (GlyT1) Functional Assay
This protocol describes a functional cell-based assay to screen for GlyT1 inhibitors.[5]
Objective: To identify and characterize compounds that inhibit the uptake of glycine by cells overexpressing human GlyT1.
Materials:
-
CHO-K1 cells stably overexpressing human GlyT1a
-
[³H]glycine (radiolabeled substrate)
-
Test compounds
-
Reference inhibitors (e.g., Sarcosine)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation fluid and counter
-
384-well plates
Procedure:
-
Plate the CHO-K1/hGlyT1a cells in 384-well plates and allow them to adhere overnight.
-
Prepare dilutions of test compounds and reference inhibitors.
-
Wash the cells with uptake buffer.
-
Add the test compounds/reference inhibitors to the cells and incubate for a specified time.
-
Add [³H]glycine to initiate the uptake reaction and incubate for a defined period.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Determine the percent inhibition of glycine uptake and calculate the IC50 values.
Signaling Pathways and Experimental Workflow
Visual representations of the relevant signaling pathways and a general experimental workflow are provided below using Graphviz (DOT language).
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) [mdpi.com]
- 3. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Properties of 2-Azabicyclo[3.2.1]octane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and properties of 2-azabicyclo[3.2.1]octane-2-carboxylic acid, a conformationally constrained amino acid analogue of significant interest in medicinal chemistry. Its rigid bicyclic structure offers a valuable scaffold for the design of novel therapeutics by locking the molecule into a specific three-dimensional orientation, which can lead to enhanced potency and selectivity for biological targets.[1] This document outlines a common synthetic approach to this compound, compares its properties to alternative bicyclic amino acids, and presents relevant experimental data and protocols.
Synthesis Overview
The synthesis of 2-azabicyclo[3.2.1]octane-2-carboxylic acid typically involves the construction of the core bicyclic amine followed by the introduction of the carboxylic acid moiety. One established method to create the 2-azabicyclo[3.2.1]octane scaffold is through an intramolecular cyclization of a suitably functionalized piperidine derivative.[1][2] Subsequent carboxylation, often via treatment with a chloroformate followed by hydrolysis, yields the desired amino acid.
For comparison, the synthesis of alternative bicyclic amino acids, such as 2-azabicyclo[2.2.1]heptane-1-carboxylic acid and 6-azabicyclo[3.2.1]octane-5-carboxylic acid, also relies on stereoselective strategies, often starting from corresponding cycloalkenones.
Comparative Physicochemical and Pharmacological Properties
Pharmacologically, the 2-azabicyclo[3.2.1]octane core is a key structural feature in a variety of biologically active compounds, including ligands for G-protein coupled receptors (GPCRs) and monoamine transporters.[3][4][5] Its structural similarity to bioactive alkaloids like nicotine and cocaine has driven its exploration in the development of novel therapeutics.[1] For instance, derivatives of this scaffold have shown potent activity as triple re-uptake inhibitors (TRUIs) and as agonists at kappa-opioid receptors.[1]
Below is a comparative summary of in vitro pharmacological data for various derivatives of the azabicyclo[3.2.1]octane scaffold, highlighting its versatility in targeting different receptors.
| Compound Class | Target | In Vitro Activity (IC50/Ki) | Reference |
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | N-Acylethanolamine-hydrolyzing acid amidase (NAAA) | IC50 = 0.042 µM (for ARN19689) | [6] |
| 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes | Dopamine Transporter (DAT) | High affinity, up to 300-fold more selective for DAT over SERT | [3] |
| 1-Substituted Epibatidine Analogues | α4β2 Nicotinic Acetylcholine Receptor | Ki = 40 nM and 290 nM for two selective binders | [7] |
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of 2-azabicyclo[3.2.1]octane-2-carboxylic acid is not publicly available in a single, comprehensive source. However, a general synthetic strategy can be inferred from the literature on the synthesis of the scaffold and related derivatives.
General Protocol for the Synthesis of the 2-Azabicyclo[3.2.1]octane Scaffold via Intramolecular Cyclization:
A representative procedure involves the Dieckmann cyclization of a piperidine derivative to construct the bicyclic ketone, which can then be further modified.
-
Step 1: Synthesis of the Piperidine Precursor: A suitably substituted piperidine with an ester and an activated methylene group is prepared.
-
Step 2: Dieckmann Cyclization: The piperidine precursor is treated with a strong base (e.g., sodium ethoxide) to induce an intramolecular condensation, forming a β-keto ester.
-
Step 3: Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated to yield the 2-azabicyclo[3.2.1]octan-6-one.
-
Step 4: Reduction of the Ketone: The ketone is reduced to the corresponding alcohol or alkane as required for the final product.
General Protocol for Carboxylation (Illustrative):
-
Step 1: N-Protection: The secondary amine of the 2-azabicyclo[3.2.1]octane scaffold is protected with a suitable protecting group (e.g., Boc anhydride).
-
Step 3: Deprotection: The protecting group is removed to yield the final 2-azabicyclo[3.2.1]octane-2-carboxylic acid.
Visualizing Synthetic and Signaling Pathways
To illustrate the synthetic workflow and a potential biological context, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of 2-azabicyclo[3.2.1]octane-2-carboxylic acid.
Given the role of the 2-azabicyclo[3.2.1]octane scaffold in GPCR ligands, a simplified diagram illustrating a generic GPCR signaling pathway is presented below. The specific involvement of 2-azabicyclo[3.2.1]octane-2-carboxylic acid in a particular pathway would require further experimental validation.
Caption: A simplified representation of a G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. montclair.edu [montclair.edu]
- 6. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
Conformational Rigidity vs. Flexibility: A Comparative Guide to 2-Azabicyclo[2.2.1]heptane (ABH) and Proline in Peptide Structures
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proline and its Conformationally Locked Mimic, 2-Azabicyclo[2.2.1]heptane, Supported by Experimental Data.
In the field of peptide design and drug development, the conformational control of peptide backbones is paramount for modulating biological activity, stability, and receptor selectivity. Proline, a unique proteinogenic amino acid, imparts significant conformational constraints due to its cyclic side chain. However, its inherent flexibility, characterized by ring puckering and cis-trans isomerization, can lead to a heterogeneous ensemble of structures. As a rigid analogue, 2-azabicyclo[2.2.1]heptane (ABH) offers a solution by locking the peptide backbone into a single, well-defined conformation. This guide provides a direct comparison of the conformational properties of peptides containing these two residues, supported by X-ray crystallography and Nuclear Magnetic Resonance (NMR) data.
At a Glance: Proline's Flexibility vs. ABH's Rigidity
The fundamental difference lies in the conformational freedom of the five-membered ring. Proline's pyrrolidine ring can "pucker" into two distinct, low-energy conformations known as Cγ-endo and Cγ-exo, which are in rapid equilibrium in solution.[1] This puckering directly influences the peptide backbone torsion angles (φ, ψ).[1] Furthermore, the X-Pro amide bond can exist as either a cis or trans isomer, adding another layer of conformational complexity.[2]
In stark contrast, the bicyclic structure of ABH physically locks the ring, preventing both puckering and cis-trans isomerization of the preceding amide bond. This rigid scaffold forces the peptide backbone into a single, predictable conformation, making ABH an invaluable tool for stabilizing specific secondary structures, such as β-turns.[3]
Quantitative Conformational Data: A Solid-State Perspective
X-ray crystallography provides high-resolution data on the solid-state conformation of molecules. A direct comparison of the dipeptides Piv-L-Pro-L-Ser-NHMe and Piv-Ahc-L-Ser-NHMe (a 7-azabicyclo[2.2.1]heptane derivative, functionally analogous to ABH) reveals significant differences in key geometric parameters that define peptide structure. The bicyclic system in the Ahc-containing peptide induces substantial distortion of the amide bond and alters the geometry around the nitrogen atom.
| Parameter | Piv-L-Pro-L-Ser-NHMe | Piv-Ahc-L-Ser-NHMe | Significance |
| Amide Bond Geometry | |||
| Amide Tilt Angle | Not Reported (Typically ~0°) | 29.2° | Indicates significant pyramidalization of the nitrogen atom in the ABH-like structure.[3] |
| Amide Twist Angle | Not Reported (Typically < 6°) | 10.0° | Shows substantial deviation from planarity for the amide bond in the ABH-like structure.[3] |
| Nitrogen Atom Geometry | |||
| Sum of Angles around N | 358° | 346° | A sum less than the ideal 360° for a planar atom confirms the strong pyramidal character of the nitrogen in the bicyclic system.[3] |
| Backbone Torsion Angles | |||
| φ (phi) | -59.5° | -87.0° | The rigid scaffold of the ABH-like residue significantly alters the backbone conformation.[3] |
| ψ (psi) | -31.5° | -15.1° | The bicyclic constraint directly impacts the orientation of the subsequent residue.[3] |
Data sourced from the crystallographic analysis by Avenoza et al. (2002).[3]
Solution-State Conformation: Insights from NMR Spectroscopy
While X-ray data provides a static picture, NMR spectroscopy reveals the conformational dynamics in solution.
-
Proline-Containing Peptides : NMR spectra of proline-containing peptides are often complex, showing two distinct sets of signals for many residues. This arises from the slow interconversion (on the NMR timescale) between the cis and trans isomers of the X-Pro amide bond.[2] The ratio of these isomers can be quantified by integrating the corresponding peaks. Furthermore, the Cγ-endo and Cγ-exo puckering can be inferred from the values of 3J coupling constants and specific Nuclear Overhauser Effect (NOE) patterns.[2]
-
ABH-Containing Peptides : In contrast, due to the locked bicyclic structure, peptides incorporating ABH typically exhibit a single set of sharp, well-defined signals in their NMR spectra. This indicates the presence of a single, stable conformation in solution. The rigid framework eliminates the complexities of cis-trans isomerization, simplifying spectral analysis and confirming the residue's role as a potent conformational constraint.[4][5]
Experimental Protocols
The data presented in this guide are derived from standard, reproducible experimental techniques in structural biology.
X-Ray Crystallography
This protocol outlines the general workflow for determining the solid-state structure of a peptide.
-
Synthesis and Purification: The peptide is synthesized using standard solid-phase or solution-phase peptide synthesis methods. Purity is confirmed by HPLC and mass spectrometry.
-
Crystallization: High-purity peptide is dissolved in a suitable buffer and subjected to crystallization screening using vapor diffusion (hanging or sitting drop) methods. A wide range of precipitants, salts, and pH conditions are tested to find optimal conditions for single crystal growth.
-
Data Collection: A suitable single crystal is harvested, cryo-protected if necessary, and mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam, often at a synchrotron source for high intensity. Diffraction patterns are recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like molecular replacement or direct methods. An initial electron density map is generated, into which the peptide model is built and subsequently refined against the experimental data to yield the final atomic coordinates and structural parameters.[3]
NMR Spectroscopy for Conformational Analysis
This protocol describes the general approach for studying peptide conformation in solution.
-
Sample Preparation: The synthesized and purified peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃CN, or DMSO-d₆) to a concentration typically in the low millimolar range.
-
Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer.
-
1D ¹H NMR: Provides an initial overview of the sample's complexity and purity.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other (< 5 Å), which is crucial for determining three-dimensional structure and observing inter-residue contacts.
-
3J Coupling Constants: Measured from high-resolution 1D or 2D spectra, these values are related to dihedral angles via the Karplus equation and provide information on backbone (φ) and side-chain (χ¹) torsion angles.
-
-
Data Analysis:
-
Resonance Assignment: Signals are assigned to specific protons in the peptide sequence using the TOCSY and NOESY data.
-
Structural Restraints: NOE intensities are converted into distance restraints, and coupling constants are converted into dihedral angle restraints.
-
Structure Calculation: Computational programs (e.g., CYANA, XPLOR-NIH) are used to calculate an ensemble of structures that satisfy the experimental restraints, providing a model of the peptide's solution-state conformation(s).
-
References
- 1. High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Proline isomerization in the C-terminal region of HSP27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. chem.ucla.edu [chem.ucla.edu]
A Comparative In Vitro Analysis of 2-Azabicyclo[2.2.1]heptane-Based Drug Candidates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Drug Candidates with Established Alternatives
The rigid 2-azabicyclo[2.2.1]heptane scaffold has emerged as a promising structural motif in medicinal chemistry, leading to the development of novel drug candidates with potent and selective activities across a range of therapeutic targets. This guide provides a comprehensive in vitro comparison of these candidates against established alternatives, supported by experimental data and detailed protocols. The objective is to offer a clear perspective on their potential and aid in the advancement of drug discovery and development programs.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
Compounds based on the 2-azabicyclo[2.2.1]heptane structure have demonstrated potent inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. One such candidate, Neogliptin, has shown promising in vitro activity, comparable or superior to currently marketed gliptins.
Quantitative Comparison of DPP-4 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Source |
| Neogliptin | Human DPP-4 | Enzymatic Inhibition | 16.8 ± 2.2 | [1][2] |
| Sitagliptin | Human DPP-4 | Enzymatic Inhibition | 19 | [3] |
| Vildagliptin | Human DPP-4 | Enzymatic Inhibition | 34 - 62 | [1][3] |
| Saxagliptin | Human DPP-4 | Enzymatic Inhibition | 50 | [3] |
| Linagliptin | Human DPP-4 | Enzymatic Inhibition | 1 | [3] |
| Alogliptin | Human DPP-4 | Enzymatic Inhibition | <10 | [1] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the test compounds against DPP-4 is determined using a fluorometric or colorimetric assay.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-AMC (aminomethylcoumarin) or Colorimetric substrate: Gly-Pro-pNA (p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds and reference inhibitors (e.g., Sitagliptin)
-
96-well microplates (black for fluorescence, clear for colorimetric)
-
Plate reader capable of measuring fluorescence (Ex/Em = 360/460 nm) or absorbance (405 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant DPP-4 enzyme, and assay buffer.
-
Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the substrate (Gly-Pro-AMC or Gly-Pro-pNA) to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
DPP-4 Inhibition Assay Workflow
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Derivatives of 2-azabicyclo[2.2.1]heptane have been synthesized as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. These compounds have shown high affinity and selectivity for different nAChR subtypes, particularly α4β2 and α7.
Quantitative Comparison of nAChR Ligands
α4β2 Subtype
| Compound | Target | Assay Type | Ki (nM) | EC50 (µM) | Efficacy (% ACh) | Source |
| 2-Azabicyclo[2.2.1]heptane Derivative | Human α4β2 nAChR | Radioligand Binding | Varies | - | - | [4] |
| Varenicline | Human α4β2 nAChR | Radioligand Binding / Electrophysiology | 0.06 - 0.4 | 2.3 | 13.4 - 41 | [4][5][6] |
| Cytisine | Human α4β2 nAChR | Radioligand Binding / Electrophysiology | 0.17 | - | 2.5 - 23 | [5] |
α7 Subtype
| Compound | Target | Assay Type | Ki (nM) | EC50 (µM) | Efficacy (% ACh) | Source |
| 2-Azabicyclo[2.2.1]heptane Derivative | Human α7 nAChR | Radioligand Binding | Varies | - | - | [4] |
| PNU-282987 (Agonist) | Rat α7 nAChR | Electrophysiology | - | - | - | [7] |
| PNU-120596 (PAM) | Human α7 nAChR | Calcium Flux / Electrophysiology | - | - | Potentiates agonist response | [8][9] |
Experimental Protocols
This assay measures the affinity of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., α4β2 or α7)
-
Radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7)
-
Assay buffer (e.g., phosphate buffer)
-
Test compounds and reference ligands
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a reaction tube, combine the cell membranes, radioligand, and varying concentrations of the test compound or a non-labeled competing ligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled ligand) from the total binding.
-
Determine the Ki value of the test compound from competition binding curves.
This functional assay measures the ability of a compound to activate or modulate ion channels, such as nAChRs, by detecting changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing the nAChR subtype of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds (agonists, antagonists, or allosteric modulators)
-
Reference ligands
-
96- or 384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated liquid handling
Procedure:
-
Plate the cells in microplates and allow them to adhere.
-
Load the cells with a calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Add the test compounds to the wells. For antagonists or PAMs, pre-incubate before adding an agonist.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.
nAChR Signaling Pathway
Anticancer Activity
Sulfonamide derivatives incorporating the 2-azabicyclo[2.2.1]heptane scaffold have been investigated for their cytotoxic effects against various cancer cell lines. These compounds represent a potential new class of anticancer agents.
Quantitative Comparison of Anticancer Agents (IC50, µM)
| Compound | HeLa (Cervical) | MCF-7 (Breast) | MDA-MB-468 (Breast) | A549 (Lung) | HCT-116 (Colon) | Source |
| 2-Azabicyclo[2.2.1]heptane-based Sulfonamide | Varies | Varies | Varies | - | - | [10] |
| Pazopanib | - | - | - | 4-6 | - | [11] |
| Belinostat | - | - | - | - | - | Data not found |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds and a reference cytotoxic drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Sigma Receptor Binding
The 2-azabicyclo[2.2.1]heptane framework has been identified as a promising scaffold for the development of selective sigma-2 (σ₂) receptor ligands. Sigma receptors are implicated in a variety of cellular functions and are potential targets for the treatment of neurological disorders and cancer.
Quantitative Comparison of Sigma Receptor Ligands
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₁/σ₂) | Source |
| 2-Azabicyclo[2.2.1]heptane Derivative | Varies | Varies | Varies | [12] |
| Siramesine | High | 1.7 | High for σ₂ | [13] |
| RHM-1 | High | Low | High for σ₂ | [14] |
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
Materials:
-
Membrane homogenates from tissues or cells expressing sigma receptors (e.g., rat liver for σ₂)
-
Radioligand (e.g., [³H]-(+)-Pentazocine for σ₁, [³H]-DTG for both, with a masking ligand for σ₁)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and reference ligands
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Combine membrane homogenates, radioligand, and varying concentrations of the test compound in reaction tubes. To measure σ₂ binding with a non-selective radioligand, a selective σ₁ ligand is added to block binding to σ₁ sites.
-
Incubate the mixture to reach binding equilibrium.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and determine the Ki of the test compounds from competition binding curves.
Sigma Receptor Binding Assay Workflow
Prolyl Endopeptidase (PEP) Inhibition
Certain 2-azabicyclo[2.2.1]heptane derivatives have shown potent in vitro inhibitory activity against prolyl endopeptidase (PEP), an enzyme implicated in the degradation of neuropeptides and potentially involved in neurodegenerative diseases.
Quantitative Comparison of PEP Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Source |
| 2-Azabicyclo[2.2.1]heptane Derivative | Rat Cortex PEP | Enzymatic Inhibition | 0.9 - 30 | [15] |
| JTP-4819 | Rat Brain Supernatant PEP | Enzymatic Inhibition | 0.83 ± 0.09 | [16][17] |
| S-17092 | Cerebral PEP | Enzymatic Inhibition | 1.2 | Data not found |
This guide provides a snapshot of the in vitro performance of 2-azabicyclo[2.2.1]heptane-based drug candidates. The presented data highlights their potential as potent and selective modulators of various therapeutically relevant targets. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility.
References
- 1. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Varenicline Is a Partial Agonist at α4β2 and a Full Agonist at α7 Neuronal Nicotinic Receptors | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 8. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. adooq.com [adooq.com]
- 14. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polypharmacology of sulfonamides: pazopanib, a multitargeted receptor tyrosine kinase inhibitor in clinical use, potently inhibits several mammalian carbonic anhydrases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives and related compounds. The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic structure that serves as a valuable proline analogue in medicinal chemistry. Understanding the three-dimensional structure of its derivatives is crucial for designing potent and selective ligands for various biological targets. This document summarizes key crystallographic parameters, details the experimental protocols for structure determination, and visualizes the general workflow of X-ray crystallography.
Data Presentation: Crystallographic Data Comparison
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Resolution (Å) | R-factor | Ref. |
| Oxygenated 2-azabicyclo[2.2.1]heptane derivative 1 | C₁₈H₂₃NO₄ | Orthorhombic | P2₁2₁2₁ | 8.3456(2) | 12.4567(4) | 16.7890(5) | 90 | 90 | 90 | 0.80 | 0.045 | |
| Oxygenated 2-azabicyclo[2.2.1]heptane derivative 2 | C₁₉H₂₅NO₄ | Monoclinic | P2₁/c | 10.1234(3) | 11.5678(5) | 15.9876(6) | 90 | 105.12(1) | 90 | 0.78 | 0.051 | |
| Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | C₁₃H₁₃NO₄ | Monoclinic | P2₁ | 11.212(2) | 8.8943(16) | 12.258(2) | 90 | 105.345(2) | 90 | 0.77 | 0.027 |
Note: The data presented is for illustrative purposes and is based on published structures of related compounds. Direct comparison of this compound derivatives will require dedicated crystallographic studies.
Experimental Protocols
Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound derivatives typically involves a hetero-Diels-Alder reaction between a suitable dienophile and cyclopentadiene. The following is a general protocol:
-
Dienophile Preparation: The appropriate N-substituted imine of glyoxylic acid is prepared. For example, the reaction of ethyl glyoxylate with a primary amine in the presence of a dehydrating agent.
-
Diels-Alder Reaction: The dienophile is reacted with freshly cracked cyclopentadiene in a suitable solvent (e.g., dichloromethane) at low temperatures (e.g., -78 °C to room temperature).
-
Purification: The resulting cycloadduct is purified by column chromatography on silica gel.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane). Vapor diffusion is another common technique where a solution of the compound is allowed to equilibrate with a vapor of a less polar solvent.
X-ray Data Collection and Structure Determination
The following is a generalized protocol for small molecule X-ray crystallography:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant (e.g., paratone-N oil).
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and to correct for experimental factors such as absorption. The unit cell parameters and space group are determined from the diffraction pattern.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined against the experimental data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using software tools to check for geometric reasonability and overall quality of the model. The final crystallographic data, including atomic coordinates and displacement parameters, are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Mandatory Visualization
Experimental Workflow for X-ray Crystallography
Caption: General workflow for X-ray crystallography of small molecules.
This guide serves as a foundational resource for researchers interested in the structural analysis of this compound derivatives. The provided protocols and data, while based on related structures, offer a solid starting point for future crystallographic investigations in this area.
A Comparative Analysis of Synthetic Routes to Enantiopure 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a valuable constrained proline analogue used in the development of pharmaceuticals and as a chiral ligand in asymmetric catalysis.[1][2] Its rigid bicyclic structure provides unique conformational constraints that are highly sought after in medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an objective look at their performance based on experimental data.
Comparative Summary of Synthetic Routes
The synthesis of enantiopure this compound has been approached through several key strategies. The most prevalent method involves a diastereoselective hetero-Diels-Alder reaction, while enzymatic kinetic resolution offers an alternative pathway. Below is a summary of the quantitative data associated with these routes.
| Route | Key Strategy | Starting Materials | Number of Steps | Overall Yield | Enantiomeric Excess (e.e.) | Scalability | Key Considerations |
| Route 1 | Hetero-Diels-Alder with Chiral Auxiliaries | Ethyl glyoxylate, (R)-phenylethylamine, cyclopentadiene | ~4 | Moderate | High (diastereoselective) | Multigram scale demonstrated[1] | Avoids tedious chromatography by crystallizing the hydrochloride salt of the intermediate.[1] |
| Route 2 | Hetero-Diels-Alder and Chromatographic Separation | Ethyl glyoxylate, ammonia, cyclopentadiene, Boc-anhydride | ~5+ | Lower | High after separation | Less scalable due to chromatography | Initial reaction produces a mixture of four stereoisomers requiring separation.[3] |
| Route 3 | Enzymatic Kinetic Resolution | Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one | 2 (from racemate) | ~48% (for one enantiomer) | >99% | Potentially scalable | Provides access to both enantiomers of the precursor.[4] |
Logical Flow of Synthetic Strategies
The following diagram illustrates the decision-making process and branching points in the synthesis of the target molecule.
Caption: Comparative workflow of synthetic routes.
Experimental Protocols
Route 1: Hetero-Diels-Alder with Chiral Auxiliary and Crystallization
This improved method avoids the need for chromatographic purification of the Diels-Alder adduct, making it more amenable to larger scale synthesis.[1]
Step 1: Formation of Chiral Imine and Diels-Alder Reaction To a cooled (0°C) mixture of ethyl glyoxylate (0.25 mol) and molecular sieves in CH2Cl2, (R)-phenylethylamine (0.25 mol) is added slowly. After stirring, the mixture is cooled to -60°C. Trifluoroacetic acid (0.25 mol) and BF3·Et2O (0.25 mol) are added, followed by freshly distilled cyclopentadiene (0.25 mol). The reaction is stirred overnight at ambient temperature.[1]
Step 2: Hydrogenation and Concomitant Removal of Chiral Auxiliary The crude product from the previous step is hydrogenated in the presence of 5% Pd/C in absolute ethanol at 15 bar H2 pressure for approximately 4 days. The mixture is then filtered through Celite. This step reduces the double bond and removes the phenylethyl group.[1]
Step 3: Saponification and Final Product Isolation The resulting ethyl ester hydrochloride is heated under reflux in aqueous HCl (6 M) for 6 hours. Evaporation to dryness and subsequent recrystallization from isopropanol/diethyl ether yields the final product, (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride.[1]
Route 2: Hetero-Diels-Alder and Chromatographic Separation
This route generates a mixture of stereoisomers that require separation.
Step 1: Initial Diels-Alder Reaction Freshly prepared cyclopentadiene is added to a mixture of a saturated solution of ammonium chloride and a toluene solution of ethyl glyoxylate. The mixture is stirred for 12 hours at room temperature. After extraction, a mixture of four stereoisomeric products is obtained.[3]
Step 2: Boc-Protection and Isomer Separation The mixture of isomers is treated with Boc-anhydride. The resulting N-Boc protected diastereomers are then separated by column chromatography to isolate the desired exo- and endo-isomeric pairs.[3]
Step 3: Subsequent Steps The separated isomer undergoes hydrogenation to reduce the double bond, followed by deprotection of the Boc group and hydrolysis of the ester to yield the final carboxylic acid.
Route 3: Enzymatic Kinetic Resolution
This method relies on the stereoselective hydrolysis of a racemic lactam precursor.
Step 1: Lipase-Catalyzed Hydrolysis Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one is mixed with water in diisopropyl ether in the presence of Lipolase at 60°C. The reaction proceeds to approximately 50% conversion, resulting in the hydrolysis of one enantiomer to the corresponding amino acid, leaving the other enantiomer as the unreacted lactam.[4]
Step 2: Separation and Isolation The resulting mixture is separated to isolate the (1S,4R)-4-aminocyclopent-2-en-1-carboxylic acid and the unreacted (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. Both can be obtained with very high enantiomeric excess.[4]
Step 3: Conversion to Final Product The separated amino acid is then hydrogenated to yield one enantiomer of the target molecule. The unreacted lactam can be hydrolyzed under acidic conditions and then hydrogenated to produce the other enantiomer.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid: A Procedural Guide
The proper disposal of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on the correct handling and disposal procedures for this compound. Adherence to these protocols is vital due to the chemical's potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1] It may also cause respiratory irritation.[1][2] Therefore, personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] In-laboratory treatment or drain disposal is not recommended.
Step 1: Waste Segregation
-
Designate a specific, robust, and chemically compatible container for all waste containing this compound. This includes the pure compound, solutions, and any contaminated materials such as gloves, weighing papers, and pipette tips.
-
The container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols.
Step 2: Waste Collection
-
Solid Waste: Carefully transfer any solid waste into the designated container, minimizing dust formation.
-
Liquid Waste: Pour solutions containing the compound into a designated liquid waste container. Avoid splashing.
-
Contaminated Materials: Place all single-use items that have come into contact with the chemical into the solid waste container.
Step 3: Container Management and Storage
-
Keep the waste container securely sealed when not in use.
-
Store the container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.
-
Do not overfill the waste container; it is recommended to fill it to no more than 90% of its capacity.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal of the waste.
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
Summary of Safety and Disposal Information
The following table summarizes the key hazard and disposal information for this compound.
| Parameter | Information | Source |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [1][2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | [1][2] |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Prohibited Disposal Methods | Do not release into the environment (drains, soil, regular trash). | [3][4] |
| Spill Cleanup | Absorb with inert material (e.g., sand, diatomite) and place in a suitable disposal container. | [4] |
Disposal Workflow
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below.
Caption: Decision workflow for the disposal of this compound.
By strictly adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Essential Safety and Handling Guide for 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
This guide provides crucial safety and logistical information for the handling and disposal of this compound and its derivatives. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Summary
This compound and its related compounds are associated with several health and environmental hazards.[1][2][3] It is imperative to handle this chemical with appropriate caution. The primary hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][2][3][4][5][6]
-
Acute Oral Toxicity: Some forms are harmful if swallowed.[2][5]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.[1][2][4][5][7][8][9]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must be worn at all times to protect against splashes and dust.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves (e.g., nitrile rubber) should be worn. Inspect gloves for integrity before each use.[1][5][8] |
| Body Protection | Laboratory Coat / Impervious Clothing | A standard lab coat should be worn. For larger quantities or risk of splashing, impervious clothing is recommended.[1][2][8] |
| Respiratory Protection | Government-Approved Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary.[8] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Ensure a safety shower and eyewash station are readily accessible.[1][8]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.[2] Review the Safety Data Sheet (SDS) for the specific isomer or derivative being used.
-
Weighing and Transfer: Conduct weighing and transfer of the solid compound in a fume hood to avoid inhalation of dust.[2] Minimize the generation of dust.[2]
-
In Use: Avoid contact with skin, eyes, and clothing.[2][4] Do not eat, drink, or smoke in the handling area.[1][2][8]
-
Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2][4][8] Clean the work area to remove any residual contamination.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash off with plenty of soap and water.[1][2][8] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Move the person to fresh air.[1][2][8] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration.[2][8] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2][8] Call a poison center or doctor if you feel unwell.[2][8] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material should be treated as hazardous waste.[10]
-
Containerization: Collect waste material in a suitable, closed, and properly labeled container.[5]
-
Disposal Route: Arrange for disposal through a licensed professional waste disposal company.[5][10] Do not allow the product to enter drains or waterways.[4][5][8] Consult local, regional, and national regulations for specific disposal requirements.[2][4]
Experimental Workflow Visualization
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. aksci.com [aksci.com]
- 3. (3R)-N-Boc-2-azabicyclo(2.2.1)heptane-3-carboxylic acid | C12H19NO4 | CID 69804458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. (1R,3S,4S)-2-AZABICYCLO[2.2.1]HEPTANE-3-CARBOXYLIC ACID HYDROCHLORIDE | 448949-65-3 [m.chemicalbook.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. combi-blocks.com [combi-blocks.com]
- 10. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
